PROTAC BRD9-binding moiety 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C19H18N6O/c1-3-17-23-24-19-18(22-15-9-4-5-10-16(15)25(17)19)21-14-8-6-7-13(11-14)20-12(2)26/h4-11H,3H2,1-2H3,(H,20,26)(H,21,22) |
InChI Key |
JUNHMKZVTUHPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=CC=C4)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action: The PROTAC-Induced Ternary Complex
An In-depth Technical Guide to the Mechanism of Action of BRD9-Targeting PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, enabling the targeted degradation of specific proteins rather than their mere inhibition. This guide delves into the core mechanism of action of PROTACs designed to target Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex implicated in certain cancers.
While this document focuses on the general principles and mechanisms of BRD9 PROTACs, it is important to note that the publicly available scientific literature does not extensively detail a specific PROTAC constructed from "PROTAC BRD9-binding moiety 5" (CAS 893633-37-9). This moiety is a known selective binder of BRD9 with an IC50 of 4.20 μM and exhibits antiproliferative activity.[1][2] However, for the purpose of this technical guide, we will draw upon the well-characterized mechanisms of other potent and selective BRD9 PROTACs, such as dBRD9 and VZ185, to illustrate the core concepts.
The fundamental mechanism of a BRD9 PROTAC is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate BRD9. This is achieved through a heterobifunctional molecule composed of three key parts: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The process can be summarized in the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to both BRD9 and an E3 ubiquitin ligase, forming a ternary complex (BRD9-PROTAC-E3 Ligase). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination : Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD9 protein. This results in the formation of a polyubiquitin (B1169507) chain on BRD9.
-
Proteasomal Recognition and Degradation : The polyubiquitinated BRD9 is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for degrading unwanted proteins.
-
Degradation and Recycling : The proteasome unfolds and degrades the BRD9 protein into small peptides. The PROTAC molecule, not being a substrate for degradation, is then released and can catalyze further rounds of BRD9 ubiquitination and degradation.
Below is a diagram illustrating this signaling pathway.
References
The Structure-Activity Relationship of BRD9-Binding Moiety 5 in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PROTACs targeting Bromodomain-containing protein 9 (BRD9), with a specific focus on the BRD9-binding moiety 5. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows to serve as a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to BRD9 as a Therapeutic Target
Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] BRD9 functions as an epigenetic reader by recognizing acetylated lysine (B10760008) residues on histones, thereby playing a crucial role in the regulation of gene transcription.[2] Dysregulation of BRD9 has been implicated in the pathogenesis of various cancers, including synovial sarcoma and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.[3][4]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (e.g., BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on the SAR of the BRD9-binding component, particularly moiety 5, which is critical for the potency and selectivity of the resulting PROTAC.
Quantitative Structure-Activity Relationship (SAR) Data
"PROTAC BRD9-binding moiety 5" has been identified as a selective BRD9 binder with an IC50 value of 4.20 μM.[5][6] This moiety serves as a foundational scaffold for the synthesis of BRD9-targeting PROTACs.
The following tables summarize quantitative data for various BRD9 PROTACs, illustrating the interplay between the BRD9 binder, linker, and E3 ligase ligand in determining degradation efficacy and cellular activity.
Table 1: In Vitro Degradation of BRD9 by Representative PROTACs
| PROTAC Name | BRD9 Binder Scaffold | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBRD9 | BI-7273 derivative | Pomalidomide (CRBN) | ~50 | >90 | MOLM-13 | [7] |
| VZ185 | BI-7273 derivative | VHL ligand | 1.8 (BRD9), 4.5 (BRD7) | >95 | EOL-1 | [7][8] |
| E5 | Novel Scaffold | Pomalidomide (CRBN) | 0.016 | >90 | MV4-11 | [8][9] |
| C6 | Novel Scaffold | Thalidomide (CRBN) | 1.02 | >90 | MV4-11 | |
| DBr-1 | BI-9564 | DCAF16 ligand | 90 | >80 | HEK293 |
Table 2: Cellular Activity of Representative BRD9 PROTACs
| PROTAC Name | IC50 (nM) | Cell Line | Reference |
| dBRD9 | 104 | MOLM-13 | [7] |
| VZ185 | 3 (EOL-1), 40 (A-402) | EOL-1, A-402 | [8] |
| E5 | 0.27 | MV4-11 | [8][9] |
| C6 | 3.69 | MV4-11 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of PROTAC efficacy and the determination of SAR. The following sections provide methodologies for key assays cited in the development of BRD9 PROTACs.
BRD9 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of compounds to the BRD9 bromodomain.
Materials:
-
BRD9 TR-FRET Assay Kit (e.g., BPS Bioscience, #79505)[3]
-
Test compounds (e.g., this compound)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure: [3]
-
Prepare a 2x stock solution of the test inhibitor in 1x BRD TR-FRET Assay Buffer.
-
Add 2.5 µL of the 2x test inhibitor solution to the wells of the 384-well plate. For positive control (no inhibitor) and negative control (no BRD9), add 2.5 µL of assay buffer.
-
Add 2.5 µL of a 2x solution of Terbium-labeled Donor to all wells.
-
Add 2.5 µL of a 2x solution of Dye-labeled Acceptor to all wells.
-
Prepare a 4x solution of BRD9 protein in assay buffer.
-
Initiate the reaction by adding 2.5 µL of the 4x BRD9 solution to the wells containing the test inhibitor and the positive control. Add 2.5 µL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) with an excitation at approximately 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC50 values from a dose-response curve.
BRD9 Degradation Assay (HiBiT-based Lytic Assay)
This assay quantifies the intracellular degradation of BRD9 protein.
Materials:
-
CRISPR/Cas9-engineered cell line expressing HiBiT-tagged endogenous BRD9 (e.g., HEK293-HiBiT-BRD9)[1]
-
PROTAC degraders
-
White, opaque 96-well or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)[4]
-
Luminometer
-
Seed the HiBiT-BRD9 cells in the assay plates and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC degrader in the appropriate cell culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
At each time point, equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of the lytic reagent equal to the culture volume in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated wells to the vehicle control to calculate the percentage of remaining BRD9. Determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.
Western Blotting for BRD9 Degradation
This traditional method provides a qualitative and semi-quantitative assessment of protein degradation.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
PROTAC degraders
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Seed cells and treat with PROTACs as described in the HiBiT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of BRD9 degradation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to BRD9 function and PROTAC-mediated degradation.
Caption: Simplified BRD9 signaling pathways in cancer.
Caption: General experimental workflow for BRD9 PROTAC development.
Caption: Logical relationships in PROTAC structure-activity relationship.
Conclusion
The development of effective BRD9-targeting PROTACs is a promising strategy for the treatment of certain cancers. A deep understanding of the structure-activity relationship of the BRD9-binding moiety is paramount for optimizing degrader potency, selectivity, and overall drug-like properties. While comprehensive SAR data for "this compound" is still emerging, the analysis of existing data for this and other BRD9 binders provides a solid framework for the rational design of novel BRD9 degraders. The experimental protocols and conceptual diagrams presented in this guide offer a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.
References
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: PROTAC BRD9-Binding Moiety 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BRD9-binding moiety 5, focusing on its biochemical activity, the methodologies for its characterization, and the broader context of BRD9 signaling in cancer.
Quantitative Analysis of this compound
This compound is a selective ligand designed for incorporation into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of Bromodomain-containing protein 9 (BRD9). The following tables summarize the available quantitative data for this moiety and provide a comparative landscape of other reported BRD9-targeting PROTACs.
Table 1: Biochemical and Antiproliferative Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| BRD9 Binding IC50 | 4.20 μM | Biochemical Assay | [1][2] |
| Antiproliferative IC50 | 77 ± 7 μM | Jurkat | [1] |
| 125 ± 8 μM | MDA-MB-231 | [1] | |
| 133 ± 5 μM | A375 | [1] | |
| 145 ± 3 μM | HCT-116 | [1] |
Note: The binding affinity (Kd) for this compound has not been publicly disclosed.
Table 2: Comparative Quantitative Data of Selected BRD9 PROTACs
| PROTAC | E3 Ligase Recruited | BRD9 DC50 | BRD9 Binding Affinity (Kd) of Warhead | Cell Line | Reference |
| dBRD9 | CRBN | 50 nM | Not Specified | MOLM-13 | [3] |
| VZ185 | VHL | 1.76 nM | 15 ± 3 nM (for compound 5) | HeLa | [4] |
| E5 | Not Specified | 16 pM | Not Specified | MV4-11 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments used to characterize BRD9-targeting PROTACs.
AlphaScreen Assay for IC50 Determination of BRD9 Binding
This protocol outlines the steps to measure the inhibitory concentration (IC50) of a compound against the binding of BRD9 to an acetylated histone peptide.
Materials:
-
GST-tagged BRD9 bromodomain protein
-
Biotinylated histone H4 peptide (acetylated)
-
Glutathione AlphaLISA Acceptor Beads
-
Streptavidin-conjugated Donor Beads
-
3x BRD9 assay buffer
-
3x BRD9 detection buffer
-
Test compound (e.g., this compound)
-
384-well Optiplate
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing 3x BRD9 assay buffer, the biotinylated histone peptide, and water.
-
Assay Plate Preparation: Add the master mixture to the wells of a 384-well plate designated for the positive control, test inhibitor, and blank. For the substrate control, a non-acetylated ligand is used instead of the acetylated one.
-
Compound Addition: Add the serially diluted test compound to the "Test Inhibitor" wells. Add inhibitor-free buffer to the control wells. Ensure the final DMSO concentration is below 0.5%.
-
Protein Preparation and Addition: Dilute the GST-BRD9 protein in 1x BRD9 assay buffer. Initiate the binding reaction by adding the diluted BRD9 protein to the "Positive Control," "Substrate Control," and "Test Inhibitor" wells. Do not add BRD9 to the "Blank" wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Acceptor Bead Addition: Dilute the Glutathione AlphaLISA Acceptor Beads in 1x BRD9 detection buffer and add to all wells. Incubate for 30 minutes at room temperature, protected from light.
-
Donor Bead Addition: Dilute the Streptavidin-conjugated Donor Beads in 1x BRD9 detection buffer and add to all wells. Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using an AlphaScreen-capable microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified BRD9 bromodomain protein
-
PROTAC or binding moiety
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (ensure buffer matching between protein and ligand solutions)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified BRD9 protein against the chosen ITC buffer.
-
Dissolve the PROTAC/binding moiety in the same dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Clean the sample cell and injection syringe of the ITC instrument thoroughly.
-
Load the BRD9 protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of injections of the ligand into the protein solution. A small initial injection is often performed to account for diffusion effects.
-
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PROTACs and BRD9.
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC targeting BRD9.
Experimental Workflow for PROTAC Evaluation
Caption: A simplified workflow for the development and evaluation of PROTACs.
Simplified BRD9 Signaling Pathway in Cancer
Caption: Key signaling pathways influenced by BRD9 in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of BRD9-Targeting PROTACs in Ternary Complex Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide provides an in-depth technical analysis of the pivotal role of the BRD9-binding moiety in the formation of a stable and productive ternary complex, a critical step for efficient protein degradation. While this guide addresses the principles of BRD9-targeting PROTACs, it is important to note a lack of extensive publicly available data on PROTACs specifically incorporating "PROTAC BRD9-binding moiety 5" (a selective BRD9 binder with a reported IC50 of 4.20 μM). Therefore, this document will utilize the well-characterized and potent BRD9/BRD7 degrader, VZ185 , as a case study to illustrate the core concepts and experimental methodologies involved in the characterization of BRD9-targeting PROTACs. The principles and techniques detailed herein are directly applicable to the study of any PROTAC designed to target BRD9.
Introduction: BRD9 as a Therapeutic Target
Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1][2] BRD9 is overexpressed in various cancers, including acute myeloid leukemia and certain solid tumors.[1][2] It plays a crucial role in regulating the transcription of key oncogenes, such as MYC, through its ability to recognize acetylated lysine (B10760008) residues on histones.[2] Dysregulation of BRD9-containing complexes contributes to aberrant gene expression programs that drive cancer cell proliferation and survival.[1]
PROTACs offer a powerful strategy to eliminate the entire BRD9 protein, thereby abrogating both its scaffolding and bromodomain-related functions. The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable ternary complex, comprising the PROTAC, the target protein (BRD9), and an E3 ubiquitin ligase.
The Mechanism of Action: Ternary Complex Formation
The cornerstone of PROTAC activity is the formation of a productive ternary complex. The bifunctional nature of the PROTAC molecule, with one end binding to the target protein and the other to an E3 ligase, brings the target into close proximity with the cellular degradation machinery. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for subsequent degradation by the proteasome.
dot
Quantitative Analysis of Ternary Complex Formation: The VZ185 Case Study
VZ185 is a potent and selective dual degrader of BRD9 and its homolog BRD7.[3][4][5] It is composed of a BRD9-binding moiety, a linker, and a von Hippel-Lindau (VHL) E3 ligase-binding moiety.[4][5] Extensive biophysical and cellular characterization of VZ185 provides a clear framework for understanding the critical parameters of ternary complex formation.
Binding Affinities and Cooperativity
The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. This stability is influenced by both the binary binding affinities of the PROTAC to BRD9 and the E3 ligase, and the cooperativity of the ternary complex formation. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the other.
-
α > 1: Positive cooperativity, indicating that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
-
α < 1: Negative cooperativity, where the binding of the first protein hinders the binding of the second.
-
α = 1: No cooperativity.
VZ185 exhibits no significant cooperativity (α ≈ 1) in forming the VHL:VZ185:BRD9-BD ternary complex.[4][6]
Table 1: Thermodynamic Parameters for VZ185 Ternary Complex Formation
| Assay | Interaction | Kd (nM) | Reference |
| ITC | VZ185 : VHL (binary) | 26 ± 9 | [4][6] |
| ITC | VZ185 : BRD9-BD (binary) | 5.1 ± 0.6 | [4][7] |
| ITC | VHL : VZ185:BRD9-BD (ternary) | 27 ± 3 | [4][5] |
| FP | VZ185 : VHL (binary) | 35 ± 5 | [4][6] |
| FP | VHL : VZ185:BRD9-BD (ternary) | 35 ± 6 | [4][5] |
Cellular Degradation Potency and Efficacy
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 2: Cellular Degradation Profile of VZ185
| Cell Line | DC50 (nM) for BRD9 | Dmax for BRD9 (%) | Assay Time (h) | Reference |
| RI-1 | 1.8 | >95 | 8 | [4][6] |
| HEK293 (HiBiT) | 4.0 | Not Reported | Not Reported | [4][5] |
| EOL-1 | 2.3 | Not Reported | 18 | [4] |
| A204 | 8.3 | Not Reported | 18 | [4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of PROTACs. The following sections outline the key methodologies used to generate the data presented above.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique for the thermodynamic characterization of binding interactions in solution. It directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol for VZ185 Ternary Complex ITC:
-
Protein and Compound Preparation:
-
Express and purify recombinant human BRD9 bromodomain (BRD9-BD) and the VHL-ElonginB-ElonginC (VCB) complex.
-
Dissolve VZ185 in a buffer matching the protein dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
-
Binary Titrations:
-
VZ185 binding to BRD9-BD: Titrate BRD9-BD (in the syringe) into VZ185 (in the cell).
-
VZ185 binding to VCB: Titrate VCB (in the syringe) into VZ185 (in the cell).
-
-
Ternary Titration:
-
Prepare a saturated binary complex of VZ185 and BRD9-BD by co-incubation.
-
Titrate VCB (in the syringe) into the pre-formed VZ185:BRD9-BD complex (in the cell).
-
-
Data Analysis:
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.
-
Calculate cooperativity (α) using the equation: α = Kd (binary VCB binding) / Kd (ternary VCB binding).
-
dot
Cellular Degradation Assays
Western Blotting Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RI-1) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a concentration range of VZ185 or DMSO vehicle control for the desired time (e.g., 8 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD9 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD9 band intensity to the loading control.
-
Plot normalized BRD9 levels against VZ185 concentration to determine DC50 and Dmax.
-
BRD9 Signaling Pathways and the Impact of Degradation
BRD9, as part of the ncBAF complex, is involved in the regulation of several signaling pathways implicated in cancer. The degradation of BRD9 by PROTACs can therefore have profound effects on these pathways.
-
STAT5 Pathway: In acute myeloid leukemia (AML), BRD9 has been shown to be overexpressed and to activate the STAT5 signaling pathway, which is crucial for the proliferation and survival of leukemia cells.[1]
-
MAPK/ERK Pathway: In thyroid cancer, BRD9 promotes the malignant phenotype by activating the MAPK/ERK signaling pathway.[8]
-
Wnt/β-catenin Pathway: Knockdown of BRD9 has been shown to inhibit lung and colon cancer development, likely via the Wnt/β-catenin signaling pathway.[9]
-
Oxytocin (B344502) Signaling Pathway: In gastric cancer, BRD9 has been found to regulate the oxytocin signaling pathway.[10]
dot
Conclusion
The formation of a stable and productive ternary complex is the linchpin of PROTAC-mediated protein degradation. As demonstrated through the case study of VZ185, a multi-faceted approach employing biophysical techniques like ITC and cellular assays is crucial for a comprehensive understanding of a PROTAC's mechanism of action. While specific data on PROTACs derived from "this compound" is not yet prevalent in the literature, the methodologies and principles outlined in this guide provide a robust framework for the design, optimization, and characterization of novel BRD9-targeting PROTACs. The continued exploration of new BRD9-binding moieties and their incorporation into PROTACs holds significant promise for the development of innovative cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. eubopen.org [eubopen.org]
- 8. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Solubility of PROTAC BRD9-binding Moiety 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of PROTAC BRD9-binding moiety 5, a selective binder of the bromodomain-containing protein 9 (BRD9). This information is critical for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the development of novel therapeutics.
Chemical Properties
This compound, also identified as compound 40 in the scientific literature, is a key chemical entity for researchers targeting BRD9 for degradation.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H18N6O | [2] |
| Molecular Weight | 346.39 g/mol | [2] |
| CAS Number | 893633-37-9 | [2] |
| IC50 (BRD9) | 4.20 µM | [1] |
| Appearance | Solid | N/A |
| Hydrogen Bond Donor Count | 2 | N/A |
| Hydrogen Bond Acceptor Count | 6 | N/A |
| Rotatable Bond Count | 2 | N/A |
Biological Activity
This compound demonstrates selective binding to BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[3] BRD9 is implicated in various cancers, making it an attractive therapeutic target.[3] This moiety has shown antiproliferative activity against several cancer cell lines, as detailed in the table below.[1]
| Cell Line | IC50 (Antiproliferative) | Reference |
| Jurkat | 77 ± 7 µM | [1] |
| MDA-MB-231 | 125 ± 8 µM | [1] |
| A375 | 133 ± 5 µM | [1] |
| HCT-116 | 145 ± 3 µM | [1] |
Solubility Profile
The solubility of PROTACs and their building blocks is a critical parameter influencing their biological activity and developability. This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[2] However, aqueous solubility data is limited, which is a common challenge for PROTACs and other molecules that fall into the "beyond Rule of Five" chemical space.[4][5]
For in vivo applications, where aqueous solubility is paramount, various formulation strategies can be employed to enhance the delivery of poorly soluble compounds. These often involve the use of co-solvents and excipients. Examples of formulations used for similar research compounds are provided in the experimental protocols section.
Experimental Protocols
Synthesis of the[6][7][8]triazolo[4,3-a]quinoxaline Core
The synthesis of the core scaffold of this compound involves the construction of the[6][7][8]triazolo[4,3-a]quinoxaline ring system. A general synthetic route is outlined below, based on established methodologies.[9][10][11]
Caption: Generalized synthetic workflow for the[6][7][8]triazolo[4,3-a]quinoxaline core.
Protocol:
-
Synthesis of 2-chloro-3-hydrazinylquinoxaline: 2,3-dichloroquinoxaline is reacted with hydrazine hydrate in a suitable solvent like ethanol (B145695) at room temperature.
-
Formation of the triazole ring: The resulting hydrazinylquinoxaline is then reacted with an orthoformate, such as triethyl orthoformate, typically under reflux, to facilitate the cyclization and formation of the triazole ring.
-
Functionalization: The core scaffold can then undergo further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to install the necessary functional groups to yield this compound.
BRD9 Binding Affinity (IC50) Determination - AlphaScreen Assay
The binding affinity of the moiety to the BRD9 bromodomain is a critical parameter and is often determined using an AlphaScreen (Amplified Luminescent Proximity Homestead Assay).
Caption: Workflow for a typical BRD9 AlphaScreen binding assay.
Protocol:
-
Reagents: GST-tagged BRD9 bromodomain, biotinylated histone H4 peptide (acetylated), Glutathione AlphaLISA Acceptor beads, Streptavidin-coated Donor beads, and the test compound (this compound).
-
Assay Plate Preparation: The test compound is serially diluted in an appropriate assay buffer.
-
Incubation: GST-BRD9 and the biotinylated histone peptide are incubated with the test compound.
-
Bead Addition: Glutathione acceptor beads are added, which bind to the GST-tag on BRD9. Subsequently, streptavidin donor beads are added, which bind to the biotinylated histone peptide.
-
Signal Detection: In the absence of an inhibitor, the binding of BRD9 to the histone peptide brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal upon laser excitation. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in the AlphaScreen signal is determined as the IC50 value.
Antiproliferative Activity (IC50) Determination - MTT Assay
The antiproliferative effects on cancer cell lines are commonly assessed using a colorimetric method like the MTT assay.[6][7][12]
Caption: Standard workflow for an MTT-based cell proliferation assay.
Protocol:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that inhibits cell proliferation by 50% is calculated from the dose-response curve.
Aqueous Solubility Assessment - Kinetic and Thermodynamic Assays
Determining the aqueous solubility is crucial. Both kinetic and thermodynamic solubility assays can be performed.
Kinetic Solubility Assay (Shake-Flask Method):
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.
-
Dilution: The DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.
-
Equilibration: The solution is shaken for a defined period (e.g., 1-2 hours) at room temperature.
-
Separation: Any precipitated compound is removed by filtration or centrifugation.
-
Quantification: The concentration of the compound remaining in the solution is determined by a suitable analytical method, such as HPLC-UV or LC-MS.
Thermodynamic Solubility Assay:
-
Solid Compound: An excess amount of the solid compound is added to the aqueous buffer.
-
Equilibration: The suspension is shaken for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation and Quantification: Similar to the kinetic assay, the undissolved solid is removed, and the concentration of the dissolved compound is measured.
BRD9 Signaling Pathways
BRD9 is a reader of acetylated histones and a component of the ncBAF complex, which plays a role in chromatin remodeling and gene transcription.[3] Its inhibition can impact several downstream signaling pathways implicated in cancer.
Caption: Overview of BRD9's role in regulating downstream signaling pathways.
BRD9 has been shown to influence:
-
STAT5 Pathway: In leukemia, BRD9 can activate the STAT5 pathway, promoting cell proliferation and survival.
-
Wnt/β-catenin Pathway: In some cancers, knocking down BRD9 has been shown to inhibit the Wnt/β-catenin signaling pathway.
-
TGF-β/Activin/Nodal Pathway: BRD9 can regulate the activity of this pathway, which is involved in cell differentiation and cancer progression.
By binding to BRD9, this compound can serve as a starting point for developing PROTACs that target BRD9 for degradation, thereby modulating these oncogenic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC BRD9-binding moiety 5 as a Chemical Probe for BRD9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BRD9-binding moiety 5, a selective binder of the Bromodomain-containing protein 9 (BRD9), and its application as a chemical probe. This document details its biochemical properties, methodologies for its characterization, and its impact on relevant signaling pathways.
Introduction to this compound
This compound is a chemical entity identified as a selective ligand for the bromodomain of BRD9. Unlike a Proteolysis Targeting Chimera (PROTAC), this molecule acts as a chemical probe, a small molecule that binds to a specific protein target, in this case, BRD9, and allows for the investigation of its biological function through inhibition of its acetyl-lysine binding activity. BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of BRD9 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention and basic research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| IC50 (BRD9) | 4.20 µM | [1][2] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (48h treatment) | Reference |
| Jurkat | 77 ± 7 µM | [1] |
| MDA-MB-231 | 125 ± 8 µM | [1] |
| A375 | 133 ± 5 µM | [1] |
| HCT-116 | 145 ± 3 µM | [1] |
Experimental Protocols
Detailed methodologies for the characterization of this compound as a chemical probe are provided below. These protocols are designed to assess its binding affinity, target engagement in a cellular context, and its effects on downstream signaling.
Biochemical Binding Assay: AlphaScreen
This protocol outlines the use of AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to determine the in vitro binding affinity of this compound to the BRD9 bromodomain.
Materials:
-
GST-tagged human BRD9 bromodomain
-
Biotinylated histone H4 peptide (acetylated at relevant lysine (B10760008) residues)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted compound, GST-tagged BRD9 bromodomain, and biotinylated histone peptide.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for binding equilibration.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is used to quantify the engagement of this compound with BRD9 in living cells.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-BRD9 fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Co-transfect HEK293T cells with NanoLuc®-BRD9 and HaloTag®-Histone H3.3 plasmids. A 1:10 donor to acceptor plasmid ratio is a recommended starting point.
-
Incubate the transfected cells for 24-48 hours.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the diluted compound to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate.
-
Add the detection reagent to each well and incubate for 10-15 minutes at room temperature.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the compound concentration to determine the EC50 for target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement by observing the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cancer cell line of interest (e.g., a line where the probe shows antiproliferative activity)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against BRD9
-
Loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Collect the supernatant and analyze the protein levels of soluble BRD9 by Western Blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
BRD9 Signaling Pathways and the Impact of Inhibition
BRD9, as a component of the ncBAF complex, is involved in chromatin remodeling and the regulation of gene transcription. Inhibition of its bromodomain by a chemical probe like this compound can modulate several key signaling pathways.
Targeted inhibition of BRD9 has been shown to impact pathways related to:
-
Cell Cycle Progression: BRD9 inhibition can lead to cell cycle arrest by altering the expression of key cell cycle regulators.[3]
-
Extracellular Matrix (ECM) Remodeling: Inhibition of BRD9 can affect the expression of genes involved in ECM organization and degradation.[3]
-
TGF-β/Activin/Nodal Pathway: BRD9 plays a role in regulating this pathway, which is crucial for developmental processes and is often dysregulated in cancer.[4]
-
Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 is a critical regulator of AR signaling and cancer progression.[5]
The binding of a chemical probe to the BRD9 bromodomain prevents its interaction with acetylated histones, thereby disrupting the recruitment of the ncBAF complex to specific gene promoters and enhancers. This leads to changes in chromatin accessibility and subsequent alterations in the transcription of BRD9-dependent genes.
Experimental Workflow for Chemical Probe Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of this compound as a chemical probe.
References
- 1. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiproliferative Potential of PROTAC BRD9-Binding Moiety 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative activity of the PROTAC BRD9-binding moiety 5. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and mechanistic insights required to evaluate and potentially advance this compound in the context of targeted protein degradation and cancer therapy.
Introduction: Targeting BRD9 for Cancer Therapy
Bromodomain-containing protein 9 (BRD9), a member of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1] Its role in regulating gene expression programs that drive cancer cell proliferation and survival has spurred the development of inhibitors and, more recently, degraders.[1] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] A PROTAC molecule consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.[1]
This compound is a selective binder of BRD9, demonstrating its potential as a critical component for the synthesis of potent and selective BRD9-degrading PROTACs.[2] This guide delves into the quantitative measures of its antiproliferative efficacy, detailed methodologies for its evaluation, and the signaling pathways it is poised to disrupt.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The key quantitative data, including its binding affinity for BRD9 and its half-maximal inhibitory concentrations (IC50) for cell proliferation, are summarized below.
| Parameter | Value | Cell Line(s) | Reference |
| BRD9 Binding IC50 | 4.20 µM | - | [2] |
| Antiproliferative IC50 | 77 ± 7 µM | Jurkat (Leukemia) | [2] |
| 125 ± 8 µM | MDA-MB-231 (Breast Cancer) | [2] | |
| 133 ± 5 µM | A375 (Melanoma) | [2] | |
| 145 ± 3 µM | HCT-116 (Colorectal Carcinoma) | [2] |
Core Concepts and Mechanisms
The fundamental principle behind the application of this compound is its incorporation into a PROTAC molecule to induce the degradation of BRD9. The following diagram illustrates the general mechanism of action for a BRD9-targeting PROTAC.
Caption: Mechanism of PROTAC-mediated BRD9 degradation.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the antiproliferative activity and mechanism of action of PROTACs derived from BRD9-binding moiety 5.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration-dependent effect of the compound on cell proliferation.
Materials:
-
Cancer cell lines (Jurkat, MDA-MB-231, A375, HCT-116)
-
Complete cell culture medium
-
This compound or derived PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight for adherent cells.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for BRD9 Degradation
This technique is used to quantify the degradation of BRD9 protein following treatment with a PROTAC.
Materials:
-
Cancer cell lines
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD9, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the PROTAC for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Flow Cytometry for Cell Cycle Analysis
This method is employed to assess the impact of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
PROTAC compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Treatment: Treat cells with the compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Signaling Pathways and Mechanistic Insights
Degradation of BRD9 by a PROTAC derived from moiety 5 is anticipated to impact key signaling pathways implicated in cancer cell proliferation and survival. The specific pathways affected may vary depending on the cancer cell type.
STAT5 Pathway in Leukemia (Jurkat Cells)
In acute myeloid leukemia (AML), BRD9 has been shown to be overexpressed and to activate the STAT5 pathway, which is crucial for the proliferation and survival of leukemia cells.[3]
Caption: BRD9-mediated activation of the STAT5 pathway.
Wnt/β-catenin Pathway in Breast and Colorectal Cancer (MDA-MB-231, HCT-116 Cells)
The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. BRD9 has been implicated in the regulation of this pathway.
Caption: BRD9's potential role in the Wnt/β-catenin pathway.
TGF-β/Activin/Nodal and MAPK/ERK Pathways (A375, HCT-116 Cells)
BRD9 has been shown to regulate the TGF-β/Activin/Nodal pathway, which is involved in a wide range of cellular processes including proliferation and differentiation.[4] Additionally, in some cancers, BRD9 can activate the MAPK/ERK pathway, a key signaling cascade that promotes cell growth and survival.
Experimental and Logical Workflow
The evaluation of this compound and its derived PROTACs follows a logical progression from initial characterization to in-depth mechanistic studies.
Caption: A stepwise workflow for evaluating BRD9-targeting PROTACs.
Conclusion
This compound presents a promising starting point for the development of potent and selective BRD9-degrading PROTACs. Its demonstrated antiproliferative activity across a range of cancer cell lines warrants further investigation. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and its derivatives in the landscape of targeted cancer therapy. Further studies should focus on optimizing the PROTAC linker and E3 ligase ligand to enhance degradation potency and cellular efficacy, and to elucidate the precise downstream effects on key oncogenic signaling pathways.
References
- 1. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs | DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of BRD9 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its role in regulating gene expression has implicated it as a therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia. The development of PROTACs to degrade BRD9 offers a powerful alternative to traditional inhibition, potentially overcoming challenges related to inhibitor resistance and offering a more profound and sustained pharmacological effect.
This document provides detailed protocols and data related to the synthesis and evaluation of BRD9 PROTACs, focusing on the iterative development from an initial binding moiety, herein referred to as Compound 5 , to the highly potent and selective dual BRD7/BRD9 degrader, VZ185 . This developmental history serves as a practical guide for researchers designing novel protein degraders.
Quantitative Data Summary
The iterative optimization of BRD9 PROTACs involves enhancing ternary complex formation and cellular degradation activity. The following tables summarize key quantitative data from the development of VZ185, a von Hippel-Lindau (VHL) E3 ligase-based degrader, starting from the initial, less potent Compound 5 .
Table 1: Degradation Potency and Cellular Activity of Key BRD9 PROTACs
| Compound | Target(s) | DC50 (nM) [Cell Line, Time] | Dmax (%) | EC50 (nM) [Cell Line] |
|---|---|---|---|---|
| Compound 5 | BRD9, BRD7 | Suboptimal degradation reported | < 50% | Not Potent |
| VZ185 (Compound 51) | BRD9, BRD7 | 1.8 (BRD9) / 4.5 (BRD7) [RI-1, 8h] | > 95% | 3 (EOL-1) / 40 (A-402) |
| dBRD9 (CRBN-based) | BRD9 | 50 [MOLM13, 18h] | > 90% | 104 (MOLM13) |
Data compiled from Zoppi et al., J. Med. Chem. 2019, and other sources. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum observed degradation. EC50 is the effective concentration for 50% inhibition of cell viability.[1][2][3][4]
Table 2: Biophysical Characterization of VZ185
| Parameter | Target | KD (nM) | Ternary Complex Cooperativity (α) |
|---|---|---|---|
| Binary Binding | BRD9-BD | 5.1 ± 0.6 | N/A |
| VHL | 26 ± 9 | N/A |
| Ternary Binding | VHL (in presence of BRD9-BD) | 27 ± 3 | 1.0 |
KD (dissociation constant) values determined by Isothermal Titration Calorimetry (ITC). Cooperativity (α) describes the influence of one binding event on the other; α=1 indicates no cooperativity.[3]
Signaling and Mechanistic Diagrams
Visualizing the complex biological processes and experimental strategies is crucial for understanding PROTAC development. The following diagrams, generated using DOT language, illustrate the key pathways and workflows.
Caption: Mechanism of Action for a BRD9 PROTAC.
Caption: BRD9 Signaling Pathway Role.
References
- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cellular Assays Using PROTAC BRD9-Binding Moiety 5
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC BRD9 Degraders
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They achieve this by co-opting the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of two distinct ligands connected by a flexible linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1][2]
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][4] As an epigenetic reader, BRD9 recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in regulating gene transcription.[4] Its involvement in various cancers has established it as a significant therapeutic target.[2][4] PROTAC BRD9-binding moiety 5 is a selective binder of BRD9 with an IC50 of 4.20 μM, designed for the synthesis of PROTACs to induce BRD9 degradation.[5] This molecule has demonstrated antiproliferative effects in various cancer cell lines.[5]
Quantitative Data Summary
The efficacy of a BRD9-targeting PROTAC is assessed through several key quantitative parameters. The following tables summarize these metrics for a typical BRD9 degrader and provide specific data for this compound. Data should be generated in relevant cell lines such as MV4-11, MOLM-13, or EOL-1.[1]
Table 1: BRD9 Degradation Potency
| Parameter | Description | Typical Value Range |
| DC50 (nM) | The concentration required to degrade 50% of the target protein. | 0.1 - 50 nM[1] |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80%[1] |
| Degradation Rate (t1/2) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours[1] |
Table 2: Anti-proliferative and Binding Activity of this compound
| Parameter | Description | Cell Line | Value |
| IC50 (μM) | The concentration that inhibits 50% of BRD9 binding activity. | N/A | 4.20[5] |
| IC50 (μM) | The concentration that inhibits cell proliferation by 50%. | Jurkat | 77 ± 7[5] |
| IC50 (μM) | The concentration that inhibits cell proliferation by 50%. | MDA-MB-231 | 125 ± 8[5] |
| IC50 (μM) | The concentration that inhibits cell proliferation by 50%. | A375 | 133 ± 5[5] |
| IC50 (μM) | The concentration that inhibits cell proliferation by 50%. | HCT-116 | 145 ± 3[5] |
Visualizations
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow
Caption: BRD9 Signaling Pathway
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol details the steps to quantify the degradation of BRD9 protein following treatment with the PROTAC.
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary anti-BRD9 antibody
-
Primary anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-only control.[1]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.[6]
-
Separate the proteins on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an ECL substrate and an imaging system.[6]
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of BRD9 degradation on cell proliferation and viability.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells at an appropriate density in a 96-well plate.
-
Treat the cells with a serial dilution of this compound. Include a DMSO control.
-
Incubate for an extended period (e.g., 72 hours) to observe effects on cell proliferation.[1]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[1]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.[1]
-
Protocol 3: HiBiT Assay for Real-Time Degradation Kinetics
This quantitative method allows for real-time measurement of BRD9 degradation kinetics. It requires cells where endogenous BRD9 is tagged with the HiBiT peptide.[1]
Materials:
-
CRISPR/Cas9-edited cell line with endogenous BRD9 tagged with HiBiT
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Compound Preparation and Addition:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time course (e.g., measurements at 0, 1, 2, 4, 8, 24 hours).[1]
-
-
Lytic Measurement:
-
At each time point, prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.[1]
-
Add the reagent to the wells and measure luminescence.
-
-
Data Analysis:
-
Normalize the luminescent signal to the DMSO control at each time point to determine the percentage of remaining BRD9.
-
Plot the percentage of BRD9 remaining against time to determine the degradation rate (t1/2).[1]
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex.[6]
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL)
-
Antibody against BRD9
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells according to the Co-IP kit manufacturer's instructions.[6]
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.[6]
-
-
Elution and Western Blot:
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Targeting BRD9 in Acute Myeloid Leukemia with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a critical dependency for the survival and proliferation of acute myeloid leukemia (AML) cells.[1][2] Its role in regulating gene transcription makes it a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) offer an innovative therapeutic modality to target BRD9 by inducing its degradation through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the evaluation of BRD9-targeting PROTACs in AML cell lines.
Note on "PROTAC BRD9-binding moiety 5": As of the latest available data, there is no specific information in the public domain regarding the application or efficacy of "this compound" or PROTACs derived from it in the context of acute myeloid leukemia cell lines. The known data for this moiety relates to its binding affinity for BRD9 (IC50 of 4.20 μM) and its antiproliferative activity in non-AML cancer cell lines, such as Jurkat (T-cell leukemia).[3][4]
Therefore, this document will present data and protocols for exemplary, well-characterized BRD9 PROTACs that have demonstrated efficacy in AML cell lines, serving as a comprehensive guide for researchers in this field. The principles and methods described herein are broadly applicable for the evaluation of any novel BRD9-targeting PROTAC.
Data Presentation: Efficacy of Exemplary BRD9 PROTACs in AML
The following tables summarize the in vitro efficacy of two potent and selective BRD9 PROTACs, C6 and E5 , in the MV4-11 AML cell line.
| PROTAC | Cell Line | Degradation DC50 (nM) | Incubation Time | Notes |
| C6 | MV4-11 | 1.02 ± 0.52 | 24 hours | No degradation of BRD4 or BRD7 observed. |
| E5 | MV4-11 | 0.016 | Not Specified | No degradation of BRD4 or BRD7 up to 100 nM. |
Table 1: BRD9 Degradation Efficiency in MV4-11 AML Cells. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein.
| PROTAC | Cell Line | Antiproliferative IC50 (nM) | Incubation Time |
| C6 | MV4-11 | 3.69 ± 3.58 | Not Specified |
| E5 | MV4-11 | 0.27 | Not Specified |
Table 2: Antiproliferative Activity in MV4-11 AML Cells. The IC50 value represents the concentration of the PROTAC required to inhibit 50% of cell growth.
Visualizations: Mechanisms and Workflows
Caption: General mechanism of action of a BRD9 PROTAC.
Caption: Typical workflow for evaluating a BRD9 PROTAC in AML.
Caption: Downstream signaling effects of BRD9 degradation in AML.
Experimental Protocols
The following protocols are representative methods for assessing the activity of BRD9 PROTACs in AML cell lines.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol measures cell proliferation and cytotoxicity.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
BRD9 PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 90 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of the BRD9 PROTAC in culture medium. A typical final concentration range would be from 1 pM to 10 µM.
-
Treatment: Add 10 µL of the diluted PROTAC or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using graphing software (e.g., GraphPad Prism).
Protocol 2: Western Blot for BRD9 Degradation
This protocol quantifies the degradation of BRD9 protein.
Materials:
-
AML cells treated with BRD9 PROTAC
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Harvest treated cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Subsequently, incubate with the loading control antibody.
-
Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of remaining BRD9 relative to the vehicle control to determine the DC50.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of BRD9 degradation on cell cycle progression.
Materials:
-
AML cells treated with BRD9 PROTAC
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 treated cells per sample.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between treated and control samples.
References
Application Notes and Protocols for Cell Proliferation Assay with a BRD9-Targeting PROTAC
Introduction
Bromodomain-containing protein 9 (BRD9) has been identified as a critical regulator in various cellular processes, including gene expression and chromatin remodeling. Its overexpression or aberrant activity is implicated in the progression of several malignancies, such as colorectal, prostate, and certain types of leukemia, by promoting cell proliferation and survival.[1] Consequently, BRD9 has emerged as a promising therapeutic target. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively degrade target proteins. A PROTAC targeting BRD9, utilizing a specific BRD9-binding moiety, offers a potent strategy to diminish BRD9 protein levels, thereby inhibiting cancer cell proliferation.
This document provides detailed application notes and a comprehensive protocol for assessing the anti-proliferative effects of a BRD9-targeting PROTAC, specifically one employing a BRD9-binding moiety, using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive, colorimetric method for determining the number of viable cells in a culture.[2][3][4][5] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye.[3][5][6] The amount of this dye is directly proportional to the number of metabolically active cells.[3][5][6]
Data Presentation
The anti-proliferative activity of a PROTAC incorporating a BRD9-binding moiety has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | T-cell leukemia | 77 ± 7 |
| MDA-MB-231 | Triple-negative breast cancer | 125 ± 8 |
| A375 | Malignant melanoma | 133 ± 5 |
| HCT-116 | Colorectal cancer | 145 ± 3 |
Data sourced from studies on PROTAC BRD9-binding moiety 5.[7][8]
Experimental Protocols
Cell Proliferation Assay using CCK-8
This protocol outlines the steps to determine the effect of a BRD9-targeting PROTAC on the proliferation of cancer cells.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT-116, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
BRD9-targeting PROTAC (with BRD9-binding moiety 5)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly collect and resuspend.
-
Perform a cell count and adjust the cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells/well.[6][9]
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.[6][9]
-
-
Compound Treatment:
-
Prepare a stock solution of the BRD9 PROTAC in DMSO.
-
Create a serial dilution of the PROTAC in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions. For suspension cells, directly add 10 µL of a 10x concentrated compound solution.
-
Incubate the plate for an appropriate duration (e.g., 48 or 72 hours) in the incubator.[7][8]
-
-
CCK-8 Assay:
-
Following the incubation period, add 10 µL of the CCK-8 solution to each well.[2][6] Be careful to avoid introducing air bubbles.
-
Incubate the plate for 1-4 hours in the incubator.[2][6] The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[2][6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
Cell Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the cell viability (%) against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of BRD9 PROTAC-induced degradation and downstream effects.
Experimental Workflow Diagram
Caption: Workflow for the CCK-8 based cell proliferation assay.
References
- 1. Bromodomain-containing protein 9 activates proliferation and epithelial-mesenchymal transition of colorectal cancer via the estrogen pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 4. youtube.com [youtube.com]
- 5. rox-nhs-ester-pure-6-isomer.com [rox-nhs-ester-pure-6-isomer.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ptglab.com [ptglab.com]
Application Notes and Protocols for In Vivo Delivery of a BRD9-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI. Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in various cancers. This document provides detailed application notes and protocols for the formulation and in vivo delivery of a PROTAC synthesized from PROTAC BRD9-binding moiety 5 , a selective BRD9 binder based on a[1][2][3]triazolo[4,3-a]quinoxaline scaffold.[1][4][5]
BRD9 Signaling Pathway in Cancer
BRD9 is a key epigenetic reader that recognizes acetylated histones, playing a crucial role in the regulation of gene expression.[3] In several types of cancer, BRD9 is overexpressed and contributes to tumor progression by modulating various signaling pathways.[3] The degradation of BRD9 via a PROTAC can disrupt these oncogenic pathways, leading to anti-tumor effects. A simplified representation of BRD9's role in cancer signaling is depicted below.
Caption: Simplified BRD9 signaling pathway in cancer and mechanism of PROTAC-mediated degradation.
Quantitative Data
While specific in vivo efficacy and pharmacokinetic data for a PROTAC derived from "this compound" are not yet publicly available, the following tables present representative data from published studies on other potent and selective BRD9 PROTACs. This information can serve as a benchmark for experimental design.
Table 1: Representative In Vitro Pharmacokinetics of a BRD9 PROTAC with a Triazoloquinoxaline Scaffold [1] (Disclaimer: Data is for a structurally related compound, not a PROTAC confirmed to use moiety 5.)
| Parameter | Value |
| Human Liver Microsomal Stability (HLM) | |
| CLint (µL/min/mg) | 12.5 |
| t1/2 (min) | > 140 |
| Mouse Liver Microsomal Stability (MLM) | |
| CLint (µL/min/mg) | 28.9 |
| t1/2 (min) | 60.6 |
Table 2: Representative In Vivo Efficacy of a BRD9 PROTAC (E5) in a Xenograft Model [2] (Disclaimer: Data is for the BRD9 PROTAC 'E5' and serves as a general example.)
| Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Outcome |
| Nude Mice | MV4-11 (Human AML) | 50 mg/kg | Intraperitoneal (i.p.) | Once daily | Significant tumor growth inhibition |
Experimental Protocols
The following protocols are generalized for the in vivo formulation and administration of a BRD9-targeting PROTAC, such as "PROTAC BRD9 Degrader-5".[6] Optimization may be required based on the specific PROTAC molecule and animal model used.
Protocol 1: In Vivo Formulation Preparation
PROTACs often exhibit poor aqueous solubility, necessitating specialized formulations for in vivo delivery. Below are common formulations for intraperitoneal injection and oral gavage.
A. Formulation for Intraperitoneal (i.p.) Injection
-
Materials:
-
PROTAC BRD9 Degrader-5
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation):
-
Prepare a stock solution of the PROTAC in 100% DMSO (e.g., 25 mg/mL). Ensure the PROTAC is fully dissolved. Gentle warming or sonication may be used.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the PROTAC DMSO stock solution to the PEG300. Vortex until the solution is homogeneous.
-
Add 50 µL of Tween 80 and vortex until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
The final concentration of the working solution should be calculated based on the desired dose and the average weight of the animals (e.g., for a 25 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the final concentration would be 5 mg/mL).
-
B. Formulation for Oral (p.o.) Gavage
-
Materials:
-
PROTAC BRD9 Degrader-5
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water
-
Mortar and pestle or homogenizer
-
-
Procedure (Example for a 0.5% CMC-Na suspension):
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix until a clear, viscous solution is formed.
-
Weigh the required amount of the PROTAC powder.
-
Create a suspension by adding a small amount of the 0.5% CMC-Na vehicle to the PROTAC powder and grinding to a uniform paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration and volume.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a BRD9 PROTAC in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo xenograft study.
-
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
Prepared BRD9 PROTAC formulation and vehicle control
-
Calipers
-
Syringes and needles for injection/gavage
-
-
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend cells in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel.
-
Subcutaneously inject 5-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.
-
Once tumors reach the desired size, randomize mice into vehicle control and treatment groups.
-
-
Dosing:
-
Administer the prepared BRD9 PROTAC formulation or vehicle control via the chosen route (e.g., i.p. injection or oral gavage) according to the planned dose and schedule (e.g., daily, every other day).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
-
Endpoint and Pharmacodynamic Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, measure their weight, and collect tissues for pharmacodynamic (PD) analysis.
-
For PD analysis, tumor lysates can be analyzed by Western blot to confirm the degradation of BRD9 and assess downstream signaling markers.[7]
-
-
Conclusion
The successful in vivo delivery of BRD9-targeting PROTACs, including those synthesized from "this compound," is achievable with appropriate formulation strategies to overcome their inherent physicochemical challenges. The provided protocols offer a foundation for researchers to design and execute in vivo studies to evaluate the therapeutic potential of these novel cancer therapies. Careful optimization of the formulation, dose, and administration schedule is crucial for achieving desired efficacy and safety profiles.
References
- 1. Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling New Triazoloquinoxaline-Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC BRD9 Degrader-5 I CAS#: 2704616-86-2 I PROTAC I InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC BRD9-Binding Moiety 5 in Jurkat and MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera comprising a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This approach offers a distinct advantage over traditional inhibitors by enabling the removal of the entire target protein, potentially leading to a more profound and sustained biological response.
BRD9, a bromodomain-containing protein, is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. It has emerged as a compelling therapeutic target in various cancers due to its role in regulating the transcription of key oncogenes. The PROTAC BRD9-binding moiety 5 is a selective binder of BRD9, designed for incorporation into PROTACs to induce its degradation. These application notes provide a comprehensive overview of the application of this compound in the Jurkat (T-cell acute lymphoblastic leukemia) and MDA-MB-231 (triple-negative breast cancer) cell lines, including protocols for key experimental validations.
Data Presentation
The antiproliferative activity of this compound has been demonstrated in both Jurkat and MDA-MB-231 cell lines. The following tables summarize the available quantitative data and provide a template for recording further experimental results.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Jurkat | 77 ± 7 | 48 |
| MDA-MB-231 | 125 ± 8 | 48 |
Data sourced from publicly available information.[1]
Table 2: Illustrative BRD9 Degradation Efficiency
| Cell Line | Treatment Concentration (µM) | DC50 (µM) | Dmax (%) |
| Jurkat | User Defined | User Defined | User Defined |
| MDA-MB-231 | User Defined | User Defined | User Defined |
This table is a template for researchers to populate with their own experimental data. DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) are key parameters to determine for any PROTAC.
Table 3: Illustrative Apoptosis Induction
| Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) |
| Jurkat | User Defined | User Defined |
| MDA-MB-231 | User Defined | User Defined |
This table is a template for researchers to populate with their own experimental data following apoptosis assays such as Annexin V/PI staining.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 value of the this compound.
Materials:
-
Jurkat or MDA-MB-231 cells
-
RPMI-1640 or DMEM medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For Jurkat (suspension cells): Seed at a density of 5,000-10,000 cells/well in 90 µL of medium.
-
For MDA-MB-231 (adherent cells): Seed at a density of 3,000-5,000 cells/well in 90 µL of medium and allow to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for BRD9 Degradation
This protocol is to quantify the degradation of BRD9 protein.[2]
Materials:
-
Treated Jurkat or MDA-MB-231 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD9, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-BRD9) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities using densitometry software. Normalize BRD9 levels to the loading control (GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is to quantify the percentage of apoptotic cells.[3]
Materials:
-
Treated Jurkat or MDA-MB-231 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For Jurkat: Collect cells by centrifugation.
-
For MDA-MB-231: Trypsinize and collect cells, then centrifuge.
-
-
Washing: Wash cells once with cold PBS.
-
Staining:
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are early apoptotic.
-
Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
References
Application Notes and Protocols for Linking E3 Ligase Ligands to PROTAC BRD9-Binding Moiety 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This document provides detailed protocols and application notes for the synthesis and evaluation of PROTACs utilizing "PROTAC BRD9-binding moiety 5," a selective binder of the bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers.
This guide will focus on the chemical strategies for linking E3 ligase ligands, specifically those for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases, to the BRD9-binding moiety 5. Furthermore, it will detail the experimental protocols for characterizing the resulting PROTACs, including the assessment of their degradation efficiency and their effects on cancer cell lines.
PROTAC Mechanism of Action
The fundamental mechanism of a BRD9 PROTAC involves the formation of a ternary complex between BRD9, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to a reduction in BRD9 protein levels and subsequent downstream therapeutic effects.
Synthesis of BRD9 PROTACs Using Moiety 5
The synthesis of BRD9 PROTACs based on moiety 5 typically involves a convergent strategy where the BRD9 binder, a linker, and an E3 ligase ligand are synthesized separately and then conjugated in the final steps. A common approach is to functionalize the BRD9-binding moiety 5 with a reactive handle suitable for coupling with a pre-formed linker-E3 ligase ligand complex.
A key intermediate for this is the carboxylic acid derivative of BRD9-binding moiety 5, which can be activated for amide bond formation.
Synthetic Workflow Overview
Detailed Synthetic Protocol: Amide Coupling of BRD9-Binding Moiety 5 with a VHL Ligand-Linker
This protocol describes the synthesis of a BRD9 PROTAC by coupling the carboxylic acid derivative of BRD9-binding moiety 5 with a pre-synthesized VHL ligand-linker containing a terminal amine.
Materials:
-
BRD9-binding moiety 5 with a carboxylic acid handle
-
VHL ligand-linker with a terminal amine (e.g., VH032-linker-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
To a solution of the BRD9-binding moiety 5 carboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the VHL ligand-linker with a terminal amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the final BRD9 PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following tables summarize key quantitative data for representative BRD9 PROTACs synthesized using BRD9-binding moiety 5.
Table 1: Binding Affinity and Degradation Potency of BRD9 PROTACs
| Compound ID | E3 Ligase Ligand | Linker Type | BRD9 Binding IC50 (µM)[1] | DC50 in U937 cells (µM) |
| PROTAC 2 | VHL | PEG-based | 2.97 ± 0.25 | ~10 |
| PROTAC 9 | VHL | PEG-based | 0.66 ± 0.04 | ~1 |
Table 2: Antiproliferative Activity of BRD9 PROTACs
| Compound ID | Cell Line | IC50 (µM) |
| PROTAC 9 | U937 | ~5 |
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to determine the dose- and time-dependent degradation of BRD9 protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line (e.g., U937, MV4-11)
-
BRD9 PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells). Treat the cells with a serial dilution of the BRD9 PROTAC or DMSO for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, add ECL substrate, and image using a chemiluminescence detection system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Plot the normalized BRD9 levels against the PROTAC concentration to determine the DC50 value.
Western Blotting Workflow
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cells treated with BRD9 PROTAC or DMSO
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag on the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-BRD9, anti-E3 ligase)
Procedure:
-
Cell Lysis: Lyse cells treated with the BRD9 PROTAC or DMSO using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the E3 ligase overnight at 4°C to form antibody-E3 ligase-PROTAC-BRD9 complexes.
-
Complex Capture: Add fresh protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of BRD9 and the E3 ligase. The presence of BRD9 in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Co-Immunoprecipitation Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for PROTACs with BRD9-Binding Moiety 5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length for Proteolysis Targeting Chimeras (PROTACs) utilizing BRD9-binding moiety 5.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of the linker in a BRD9 PROTAC?
The linker in a PROTAC is not just a passive spacer; it is a crucial determinant of the molecule's efficacy.[1][2] Its length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and attachment points to the BRD9-binding moiety and the E3 ligase ligand dictate the geometry and stability of the ternary complex (BRD9-PROTAC-E3 ligase).[1][3] An optimal linker facilitates a productive orientation of BRD9 and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of BRD9 by the proteasome.[2]
Q2: How does linker length specifically impact the degradation of BRD9?
Linker length is a critical parameter that requires empirical optimization for each target-E3 ligase pair.[4]
-
Too short: A short linker can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both BRD9 and the E3 ligase, thus inhibiting ternary complex formation.[5]
-
Too long: An excessively long or overly flexible linker might lead to the formation of non-productive ternary complexes where the lysine (B10760008) residues on BRD9 are not accessible for ubiquitination.[5] It can also lead to an entropic penalty, destabilizing the ternary complex.
Systematic variation of linker length is essential to find the "sweet spot" for maximal degradation efficacy.[5]
Q3: What are common linker compositions used for BRD9 PROTACs and what are their properties?
The most common linkers are polyethylene glycol (PEG) and alkyl chains.
-
PEG Linkers: These are hydrophilic and flexible, which can improve the solubility and cell permeability of the PROTAC.[6] Approximately 54% of reported PROTACs utilize PEG linkers.[6]
-
Alkyl Chains: These are more hydrophobic and can provide rigidity. The hydrophobicity can sometimes limit aqueous solubility.[6]
-
Rigid Linkers: These often incorporate cyclic structures (e.g., piperazine, phenyl rings) to pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex.[6][]
The choice of linker composition can significantly influence the physicochemical properties and overall performance of the BRD9 PROTAC.
Q4: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[8] This occurs because an excess of the PROTAC leads to the formation of binary complexes (BRD9-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex.[8] While this is an inherent characteristic of the PROTAC mechanism, a well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and potentially mitigating the severity of the hook effect.[5]
Troubleshooting Guide
| Issue | Potential Linker-Related Cause | Troubleshooting Steps |
| No or low BRD9 degradation despite good binary binding | Inefficient Ternary Complex Formation: The linker length or composition is not optimal for bringing BRD9 and the E3 ligase together in a productive orientation.[8] | 1. Synthesize a linker library: Systematically vary the linker length (e.g., with different numbers of PEG units or alkyl chain lengths) and composition (e.g., compare PEG vs. alkyl).[5] 2. Vary attachment points: If synthetically feasible, explore different attachment points on the BRD9-binding moiety or the E3 ligase ligand. 3. Perform ternary complex formation assays: Use techniques like NanoBRET or AlphaLISA to directly assess the formation of the BRD9-PROTAC-E3 ligase complex with your linker variants.[9][10] |
| "Hook effect" observed at high concentrations | Low Cooperativity in Ternary Complex Formation: The linker does not sufficiently stabilize the ternary complex, leading to a predominance of binary complexes at higher concentrations.[5] | 1. Optimize linker rigidity: Introduce more rigid elements into the linker to pre-organize the molecule for a more favorable ternary complex conformation.[6] 2. Enhance ternary complex stability: Systematically modify the linker to improve protein-protein interactions between BRD9 and the E3 ligase.[5] 3. Characterize ternary complex thermodynamics: Use Isothermal Titration Calorimetry (ITC) to measure the cooperativity of your PROTAC variants.[2] |
| Poor cell permeability or high efflux | Unfavorable Physicochemical Properties: The overall properties of the PROTAC, influenced by the linker, may hinder its ability to reach the intracellular target. | 1. Modify linker composition: Incorporate more hydrophilic (e.g., PEG) or lipophilic moieties to balance the physicochemical properties.[6] 2. Perform cell permeability assays: Use in vitro models like PAMPA or Caco-2 assays to assess the permeability of your PROTACs. |
| Inconsistent degradation results between experiments | Compound Stability or Solubility Issues: The PROTAC may be degrading or precipitating in the cell culture medium.[8] | 1. Ensure complete solubilization: Confirm that your PROTAC is fully dissolved in the vehicle (e.g., DMSO) and stable in the final culture medium concentration.[8] 2. Check for compound degradation: Use analytical techniques like LC-MS to assess the stability of your PROTAC under experimental conditions. |
Quantitative Data Summary
The following table summarizes data from a study by Zoppi et al. on the optimization of VHL-based BRD9 PROTACs with a binder similar to moiety 5. This data highlights the impact of linker length and composition on BRD9 degradation in HeLa cells after 4 hours of treatment at a 1µM concentration.
| PROTAC | BRD9 Binder | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | BRD9 Degradation (%) |
| 5 | BrdL1 | VHL1 | PEG | 8 | ~20 |
| 6 | BrdL1 | VHL1 | PEG | 14 | ~20 |
| 22 | BrdL1 | VHL1 | PEG | 17 | <10 |
| 23 | BrdL1 | VHL1 | Alkyl | 11 | ~30 |
| 24 | BrdL1 | VHL1 | PEG | 11 | ~10 |
| 26 | BrdL1 | VHL1 | PEG | 5 | ~90 |
| 29 | BrdL1 | VHL1 | PEG | 8 | ~50 |
Data adapted from Zoppi et al., 2019.[5]
This data demonstrates that for this particular BRD9 binder and VHL ligand pair, shorter linkers, especially a 5-atom PEG linker, resulted in significantly more potent BRD9 degradation.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This is the standard method for quantifying the reduction in BRD9 protein levels following PROTAC treatment.[11]
Materials:
-
Cell line of interest (e.g., MV4-11, MOLM-13)[12]
-
BRD9 PROTACs with varying linkers
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of concentrations for each PROTAC linker variant for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. From a dose-response curve, determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation) values.[6]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the effect of BRD9 degradation on cell proliferation and viability.[13][14]
Materials:
-
Cells and PROTACs as in Protocol 1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of your BRD9 PROTACs for a prolonged period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[13]
-
Data Acquisition: Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.
Protocol 3: In-Cell Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time measurement of the BRD9-PROTAC-E3 ligase ternary complex formation within living cells.[9][15]
Materials:
-
Engineered cell line expressing BRD9 fused to NanoLuc® (NLuc) luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® protein.
-
PROTACs of interest
-
HaloTag® ligand labeled with a fluorescent acceptor (e.g., NanoBRET™ 618)
-
NLuc substrate (furimazine)
-
Luminometer with appropriate filters
Procedure:
-
Assay Setup: Seed the engineered cells in a multi-well plate.
-
Labeling: Add the fluorescently labeled HaloTag® ligand.
-
PROTAC Addition: Add the PROTACs at various concentrations.
-
Substrate Addition: Add the NLuc substrate.
-
Measurement: Immediately measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: The PROTAC mechanism of action for BRD9 degradation.
Caption: Experimental workflow for optimizing linker length.
Caption: A logical approach to troubleshooting poor degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 三重複合体の形成 [promega.jp]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
Troubleshooting Poor BRD9 Degradation with PROTACs: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with BRD9 degradation using Proteolysis-Targeting Chimeras (PROTACs). This guide provides troubleshooting strategies and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is not inducing BRD9 degradation. What are the initial troubleshooting steps?
When encountering poor or no degradation of BRD9, a systematic approach is essential to pinpoint the issue. Start by verifying the fundamental aspects of your experimental setup.
-
Confirm Compound Integrity and Concentration: Ensure the PROTAC is correctly synthesized, purified, and stored. Verify the working concentration and solubility in your cell culture medium.[1]
-
Cell Line Verification: Confirm that your chosen cell line expresses sufficient levels of both BRD9 and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that your PROTAC is designed to recruit.[1][2]
-
Optimize Treatment Conditions: Perform dose-response and time-course experiments to determine the optimal PROTAC concentration and incubation time for BRD9 degradation.[1][3] Degradation is often observed within hours of treatment.[3]
Q2: How can I confirm that my PROTAC is entering the cells and engaging with BRD9?
Due to their larger size, cell permeability can be a hurdle for PROTACs.[4] It is crucial to confirm target engagement within the cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This assay can verify target engagement in intact cells.[5][6] A successful PROTAC will bind to BRD9 and increase its thermal stability, resulting in a shift in its melting curve.
-
NanoBRET™ Target Engagement Assays: This live-cell method can quantify the binding affinity of the PROTAC to both BRD9 and the recruited E3 ligase within their natural cellular context.[4][7]
Q3: I've confirmed target engagement, but still see no degradation. What's the next step?
If the PROTAC is binding to BRD9 but not inducing its degradation, the issue may lie in the formation of a productive ternary complex (BRD9-PROTAC-E3 ligase) or subsequent steps in the ubiquitin-proteasome pathway.
-
Assess Ternary Complex Formation: The formation of a stable ternary complex is a prerequisite for ubiquitination.[7][8][9]
-
Co-Immunoprecipitation (Co-IP): This technique can be used to pull down the BRD9 protein and then blot for the presence of the E3 ligase, confirming the formation of the ternary complex in the cell.[1][4]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the formation and stability of the ternary complex in vitro.[7][10]
-
-
Verify Ubiquitination: The primary function of the ternary complex is to facilitate the ubiquitination of the target protein.
-
In-cell Ubiquitination Assay: This can be performed by immunoprecipitating BRD9 from cell lysates treated with the PROTAC and a proteasome inhibitor (e.g., MG132), followed by Western blotting for ubiquitin.[10] An increase in polyubiquitinated BRD9 indicates successful PROTAC activity.
-
NanoBRET™ Ubiquitination Assay: This live-cell assay can monitor PROTAC-induced ubiquitination of the target protein in real-time.[11][12]
-
Q4: My PROTAC shows weak or partial degradation of BRD9. How can I improve its efficacy?
Weak degradation can often be attributed to suboptimal PROTAC design, particularly the linker.
-
Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation.[10][13][14][15][16]
-
Linker Length: A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.[10][16] Systematically synthesizing PROTACs with varying linker lengths can help identify the optimal distance.[13][14]
-
Linker Composition: Introducing rigidity or flexibility, or altering the hydrophilicity of the linker can impact the stability and conformation of the ternary complex.[10][15]
-
Q5: My cells have developed resistance to my BRD9 PROTAC. What are the potential mechanisms?
Resistance to PROTACs can arise through several mechanisms.
-
Downregulation or Mutation of the E3 Ligase: Cells can acquire resistance by reducing the expression or mutating the E3 ligase that the PROTAC recruits.[17]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as MDR1, can actively transport the PROTAC out of the cell, lowering its intracellular concentration.[17]
-
Target Protein Alterations: While less common, mutations in BRD9 could potentially interfere with PROTAC binding.
To investigate resistance, you can:
-
Assess E3 Ligase Levels: Use Western blot or qPCR to check the expression levels of the relevant E3 ligase in resistant versus sensitive cells.[17]
-
Use a PROTAC with a Different E3 Ligase: If resistance is specific to one E3 ligase, a PROTAC that recruits a different E3 ligase may still be effective.[17]
Quantitative Data Summary
The following tables summarize key parameters for evaluating the efficacy of BRD9 PROTACs.
Table 1: BRD9 Degradation Potency (DC₅₀)
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | Reference |
| AMPTX-1 | MV4-11 | 0.5 | 6 | [18] |
| AMPTX-1 | MCF-7 | 2 | 6 | [18] |
| VZ185 | - | 4.5 | - | [18] |
| DBr-1 | - | 90 | - | [18] |
| PROTAC E5 | MV4-11 | 0.016 | - | [19] |
| PROTAC 11 | - | 50 | - | [20] |
| PROTAC 23 | - | 1.8 | - | [20] |
Table 2: Anti-proliferative Activity (IC₅₀)
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) | Reference |
| dBRD9-A | Multiple Myeloma | 10 - 100 | 5 | [18] |
| QA-68 | MV4;11 | 1 - 10 | 6 | [18] |
| QA-68 | SKM-1 | 1 - 10 | 6 | [18] |
| PROTAC E5 | MV4-11 | 0.27 | - | [19] |
| PROTAC E5 | OCI-LY10 | 1.04 | - | [19] |
| PROTAC 11 | - | 104 | - | [20] |
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following PROTAC treatment.[1][3][18]
Materials:
-
Cell line of interest
-
BRD9 PROTAC and DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)[21][22]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of the BRD9 PROTAC or for different time points. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect with ECL substrate using an imaging system.
-
-
Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify band intensities and normalize BRD9 levels to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the interaction between BRD9 and the E3 ligase in the presence of the PROTAC.[1][4]
Materials:
-
Cells treated with PROTAC and vehicle control
-
Non-denaturing lysis buffer
-
Antibody against BRD9 or the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse treated cells with a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to either BRD9 or the E3 ligase.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by Western blot, probing for both BRD9 and the E3 ligase.
In-Cell Ubiquitination Assay
This protocol is designed to detect the ubiquitination of BRD9 induced by the PROTAC.[10]
Materials:
-
Cells treated with PROTAC, a proteasome inhibitor (e.g., MG132), and vehicle control
-
Lysis buffer
-
Anti-BRD9 antibody
-
Protein A/G beads
-
Anti-ubiquitin antibody
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate BRD9.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated BRD9.
Visualizations
Caption: Mechanism of PROTAC-mediated BRD9 degradation.
Caption: A logical workflow for troubleshooting poor BRD9 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 22. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing Cell Permeability of BRD9-Targeting PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Proteolysis-Targeting Chimeras (PROTACs) with a BRD9-binding moiety, hereafter referred to as BRD9-PROTAC-5 . This guide is intended for researchers, scientists, and drug development professionals to address common challenges, particularly those related to cell permeability, and to provide standardized experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of BRD9-PROTAC-5.
Q1: My BRD9-PROTAC-5 shows low or no degradation of BRD9 protein in my cell-based assays. What are the potential causes and solutions?
A1: Low degradation efficiency is a common challenge in PROTAC development.[1] The issue can stem from several factors, ranging from poor cell permeability to inefficient ternary complex formation.[1]
Troubleshooting Steps:
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both BRD9 and the E3 ligase recruited by your PROTAC (e.g., VHL or CRBN). This can be verified by Western blot or qPCR.[1]
-
Assess Cell Permeability: PROTACs are often large molecules with poor cell permeability.[2]
-
Verify Target Engagement: Confirm that BRD9-PROTAC-5 is binding to both BRD9 and the E3 ligase within the cell.
-
Solution: Use cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm intracellular binding.[6]
-
-
Evaluate Ternary Complex Formation: The formation of a stable ternary complex (BRD9-PROTAC-5-E3 Ligase) is crucial for degradation.[1]
-
Solution: Utilize biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to measure ternary complex formation and stability.[7]
-
-
Check for the "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which are unproductive for degradation, leading to a decrease in efficacy.
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect. Test lower concentrations (nanomolar to low micromolar) to find the optimal degradation concentration.
-
Q2: I am observing a significant "hook effect" with my BRD9-PROTAC-5. How can I mitigate this?
A2: The "hook effect" is characterized by reduced target degradation at high PROTAC concentrations.
Mitigation Strategies:
-
Optimize Concentration: As mentioned above, perform a detailed dose-response curve to determine the optimal concentration for maximal degradation, which lies before the downturn of the bell-shaped curve.
-
Enhance Cooperativity: Design new iterations of your PROTAC that promote positive cooperativity in ternary complex formation. This stabilizes the ternary complex over the binary ones, thus reducing the hook effect.
-
Biophysical Analysis: Use assays like TR-FRET to understand the relationship between PROTAC concentration, ternary complex formation, and the observed degradation profile.
Q3: My BRD9-PROTAC-5 has poor solubility. How can this affect my experiments and how can I improve it?
A3: Poor solubility can lead to inaccurate quantification and low bioavailability, impacting the reliability of experimental results.[2]
Solutions:
-
Formulation Optimization: For in vivo studies, screen different vehicles to find a suitable formulation that enhances solubility and exposure.[2]
-
Linker Modification: The chemical composition of the linker can be altered to improve solubility. Incorporating polar groups or heterocyclic scaffolds like piperazine/piperidine can enhance aqueous solubility.[8]
-
Prodrug Strategies: A prodrug approach can be used to temporarily mask polar functional groups, improving permeability and potentially solubility, with the active PROTAC being released intracellularly.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of PROTACs that influence cell permeability?
A1: Due to their high molecular weight (typically >700 Da) and large polar surface area, PROTACs often exhibit poor cell permeability.[2][8] Key properties influencing permeability include:
-
Molecular Weight (MW): Generally, permeability decreases as MW increases.[4]
-
Polar Surface Area (PSA): A large PSA hinders passive diffusion across the cell membrane.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.[4]
-
Lipophilicity (logP/logD): A balance is required; while some lipophilicity is needed, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Conformational Flexibility: Some PROTACs can adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane, a phenomenon known as "molecular chameleonicity," which can improve permeability.[2][9][10][11]
Q2: How does the linker composition affect the properties of BRD9-PROTAC-5?
A2: The linker is a critical component that influences not only the formation of a productive ternary complex but also the physicochemical properties of the PROTAC.[1][8]
-
Length and Flexibility: The linker's length and flexibility determine the distance and orientation between BRD9 and the E3 ligase, which is crucial for efficient ubiquitination.[12]
-
Chemical Composition: The linker's chemical makeup affects solubility, permeability, and metabolic stability.[1] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, while alkyl chains can increase lipophilicity.[13]
Q3: What are the standard assays to measure the cell permeability of BRD9-PROTAC-5?
A3: Several in vitro methods are commonly used to assess PROTAC cell permeability.[3]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method for initial screening.[3][4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier, providing insights into both passive and active transport mechanisms.[2][14]
-
NanoBRET Target Engagement Assay: This live-cell assay can be adapted to assess relative intracellular availability by comparing target engagement in intact versus permeabilized cells.[6][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for hypothetical BRD9-PROTAC-5 variants with different linker compositions, illustrating the impact on cell permeability and degradation efficacy.
Table 1: Physicochemical Properties and Permeability of BRD9-PROTAC-5 Analogs
| PROTAC Analog | Linker Type | Molecular Weight (Da) | cLogP | HBD Count | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) |
| BRD9-PROTAC-5a | PEG-based | 950 | 3.2 | 5 | 0.5 |
| BRD9-PROTAC-5b | Alkyl chain | 920 | 4.5 | 3 | 1.2 |
| BRD9-PROTAC-5c | Piperazine-containing | 980 | 3.5 | 4 | 0.9 |
Table 2: Biological Activity of BRD9-PROTAC-5 Analogs
| PROTAC Analog | BRD9 Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | BRD9 Degradation DC₅₀ (nM) | Max Degradation (Dₘₐₓ, %) |
| BRD9-PROTAC-5a | 50 | 150 | 5 | 100 | 85 |
| BRD9-PROTAC-5b | 55 | 160 | 3 | 50 | 95 |
| BRD9-PROTAC-5c | 52 | 155 | 8 | 75 | 90 |
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[3] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[3]
Methodology:
-
Prepare the Donor Plate: Dissolve BRD9-PROTAC-5 in a suitable buffer (e.g., PBS) at a concentration of 100 µM. Add 200 µL of this solution to each well of a 96-well donor plate.
-
Prepare the Acceptor Plate: The acceptor plate has a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane). Add 300 µL of buffer to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the acceptor plate on top of the donor plate, ensuring the membrane is in contact with the donor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of BRD9-PROTAC-5 in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, Cₐ(t) is the concentration in the acceptor well at time t, and Cₑq is the equilibrium concentration.
Protocol 2: Western Blot for BRD9 Degradation
Principle: This protocol quantifies the amount of BRD9 protein remaining in cells after treatment with BRD9-PROTAC-5.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MOLM-13) in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of BRD9-PROTAC-5 (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control signal.
Visualizations
Caption: Mechanism of action for BRD9-PROTAC-5 leading to targeted protein degradation.
Caption: Troubleshooting workflow for low degradation efficiency of BRD9-PROTAC-5.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
References
- 1. benchchem.com [benchchem.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diva-portal.org [diva-portal.org]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. escholarship.org [escholarship.org]
Technical Support Center: Stability and Troubleshooting for BRD9 PROTACs
Disclaimer: The following technical support guide focuses on PROTACs containing the well-characterized BRD9-binding moiety BI-7273 and its analogs. While the user specified "moiety 5," publicly available information on a specific moiety with that designation is limited. BI-7273 is a widely used and well-documented starting point for developing BRD9 PROTACs, making it a relevant and informative example for researchers in the field.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability-related challenges encountered during the experimental use of BRD9-targeting PROTACs.
Troubleshooting Guide: Stability Issues with BRD9 PROTACs
Researchers may encounter several stability-related issues when working with BRD9 PROTACs. This section provides a systematic approach to identifying and resolving these common problems.
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in aqueous buffers or cell culture media after adding the PROTAC.
-
Inconsistent or non-reproducible results in cellular and biochemical assays.
-
High background signal in biophysical assays due to light scattering from aggregates.
Troubleshooting Workflow:
how to improve the pharmacokinetic properties of BRD9 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the pharmacokinetic (PK) properties of Bromodomain-containing protein 9 (BRD9) PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My BRD9 PROTAC shows potent degradation in vitro but has poor in vivo efficacy.
Q: Why is my potent in vitro BRD9 degrader not working in vivo, and what can I do?
A: This is a common challenge in PROTAC development, often stemming from suboptimal pharmacokinetic (PK) properties that prevent the molecule from reaching its target in sufficient concentrations for a durable effect.[1][2] PROTACs operate in a "beyond Rule of 5" chemical space, typically having high molecular weights (700-1000 Da), which can lead to poor solubility, low permeability, and rapid metabolic clearance.[1][3][4]
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: Poor aqueous solubility is a primary hurdle for oral absorption.[5] Low solubility can also lead to inaccurate in vitro data and poor formulation options.[1]
-
Permeability: Due to their size and polar surface area, PROTACs often exhibit low cell permeability, hindering their ability to reach intracellular targets.[4][6]
-
-
Evaluate Metabolic Stability:
-
Conduct In Vivo PK Studies:
-
A full PK assessment in an animal model (e.g., mice) is crucial.[7] This will provide data on clearance, half-life, and oral bioavailability, helping to diagnose the specific issue.[7] For instance, a high clearance and short half-life suggest metabolic instability, whereas low exposure after oral dosing points to poor absorption.[7]
-
Issue 2: My BRD9 PROTAC has very low oral bioavailability.
Q: How can I improve the low oral bioavailability of my BRD9 PROTAC?
A: Low oral bioavailability is a significant challenge for PROTACs.[2] It is typically a result of a combination of poor solubility and low permeability across the intestinal wall.[2][4]
Strategies for Improvement:
-
Linker Optimization: The linker is a critical component influencing a PROTAC's physicochemical properties.[8][9][10]
-
Reduce Flexibility and Polarity: Replacing flexible polyethylene (B3416737) glycol (PEG) or long alkyl linkers with more rigid structures, such as piperazine/piperidine moieties or phenyl rings, can improve permeability.[2][11] These rigid linkers can shield polar functionalities and promote favorable conformations for membrane crossing.
-
Incorporate Basic Nitrogen: Adding basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility without sacrificing permeability.[2]
-
-
E3 Ligase and Warhead Modification:
-
Prodrug Approach:
-
Formulation Strategies:
Issue 3: I am observing a "hook effect" with my BRD9 PROTAC.
Q: What is the hook effect and how can I mitigate it?
A: The "hook effect" occurs when the degradation efficiency of a PROTAC decreases at higher concentrations.[1] This is because the PROTAC concentration becomes so high that it favors the formation of binary complexes (BRD9-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex (BRD9-PROTAC-E3 Ligase) required for degradation.[1][14] This can complicate dose-response studies and potentially limit the therapeutic window.
Mitigation Strategies:
-
Thorough Dose-Response Characterization: Perform degradation assays over a wide range of concentrations to fully characterize the dose-response curve and identify the concentration at which the hook effect begins.[14]
-
Optimize Ternary Complex Formation: The stability of the ternary complex is more predictive of degradation than the binary binding affinity of the PROTAC to its targets.[15] Linker modifications and adjustments to the warhead or E3 ligase ligand can be used to promote more stable and cooperative ternary complex formation, which can sometimes reduce the hook effect.[14]
-
Control In Vivo Dosing: Understanding the hook effect is critical for designing in vivo studies. Dosing should be carefully selected to maintain plasma and tissue concentrations within the optimal degradation window, avoiding concentrations that are too high.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for selected BRD9 PROTACs to provide a benchmark for researchers.
Table 1: In Vitro Degradation and Proliferation Data for BRD9 PROTACs
| Compound | E3 Ligase Ligand | DC50 | Dmax | Cell Line | IC50 | Citation |
| E5 | Investigated CRBN/VHL | 16 pM | - | MV4-11 | 0.27 nM | [13] |
| CW-3308 | Cereblon | <10 nM | >90% | G401, HS-SY-II | 185 nM (G401) | [7] |
| PROTAC 11 | Pomalidomide (CRBN) | 50 nM | - | - | 104 nM | [16] |
| dBRD9 | Pomalidomide (CRBN) | - | - | EOL-1, MOLM-13 | Potent effect | [17][18] |
| 51 (VZ185) | VHL | 1.76 nM (BRD9) | >90% | RI-1 | - | [14] |
Table 2: In Vivo Pharmacokinetic Parameters for BRD9 PROTAC CW-3308 in Mice
| Parameter | Value | Citation |
| Oral Half-life (t1/2) | 3.7 hours | [7] |
| Max Concentration (Cmax) | 172 ng/mL | [7] |
| Area Under Curve (AUC) | 1499 h·ng/mL | [7] |
| Oral Bioavailability (F%) | 91% | [7] |
| Microsomal Stability (t1/2) | >60 min (mouse, rat, human) | [7] |
| Plasma Stability (t1/2) | >60 min (mouse, rat, human) | [7] |
Diagrams
Caption: General mechanism of action for a BRD9 PROTAC.[1][17][19]
Caption: A workflow for the optimization of BRD9 PROTAC pharmacokinetic properties.[1][19]
Caption: Relationship between PROTAC components and key pharmacokinetic properties.[6][8][12]
Key Experimental Protocols
In Vitro BRD9 Degradation Assay
-
Objective: To determine the potency (DC50) and efficacy (Dmax) of a BRD9 PROTAC in degrading the target protein within a cellular context.
-
Methodology (HiBiT Assay Example): [20]
-
Cell Line Preparation: Use a cell line (e.g., HEK293, G401) endogenously expressing BRD9 or engineered to express a tagged version of BRD9, such as C-terminally tagged BRD9-HiBiT.[7][20]
-
Compound Treatment: Plate cells in multi-well plates and treat with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 4, 8, or 16 hours) to allow for protein degradation.[14]
-
Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagent. This system measures the luminescence generated by the complementation of the HiBiT tag with the LgBiT protein, which is proportional to the amount of remaining BRD9-HiBiT protein.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of remaining BRD9 against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation observed).[7]
-
Cell Permeability Assay (Caco-2)
-
Objective: To assess the potential for oral absorption by measuring the rate of transport of a PROTAC across a monolayer of human intestinal cells.
-
Methodology: [4]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral):
-
Add the PROTAC compound (at a known concentration) to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp), which reflects the rate of drug transport across the cell monolayer. Note: Due to low solubility and non-specific binding, it is often necessary to use buffers containing BSA or physiological solutions to improve the recovery of PROTAC molecules in this assay.[4]
-
In Vivo Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the key in vivo PK parameters of a BRD9 PROTAC, including its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Methodology: [7]
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c).
-
Dosing:
-
Oral (PO) Administration: Administer the PROTAC, formulated in an appropriate vehicle, to a cohort of mice via oral gavage at a specific dose (e.g., 25 or 50 mg/kg).
-
Intravenous (IV) Administration: Administer the PROTAC to a separate cohort via IV injection to determine absolute bioavailability.
-
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time curve and calculate key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).[7]
-
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Fundamental aspects of DMPK optimization of targeted protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Ternary Complex Formation with PROTAC BRD9-Binding Moiety 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs with BRD9-binding moiety 5. The information is designed to assist in the optimization of ternary complex formation and subsequent protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC BRD9-binding moiety 5 and why is it significant?
A1: this compound, also referred to as compound E5, is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the BRD9 protein for degradation.[1][2][3] Its significance lies in its exceptional degradation efficiency, with a DC50 value of 16 pM, and its potent anti-proliferative effects in cancer cell lines such as MV4-11 (IC50 = 0.27 nM) and OCI-LY10 (IC50 = 1.04 nM).[1][2][3] This makes it a valuable tool for studying the biological functions of BRD9 and as a potential therapeutic agent in hematological tumors.[3]
Q2: What is the general mechanism of action for a BRD9 PROTAC?
A2: A BRD9 PROTAC is a heterobifunctional molecule with a ligand that binds to the BRD9 protein and another ligand that recruits an E3 ubiquitin ligase.[4][5] This dual binding brings BRD9 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to BRD9.[5] The polyubiquitinated BRD9 is then recognized and degraded by the cell's proteasome.[5]
Q3: What is a ternary complex and why is its formation critical for PROTAC efficacy?
A3: The ternary complex is the transient structure formed when the PROTAC molecule simultaneously binds to both the target protein (BRD9) and an E3 ligase.[6][7] The formation of a stable and productive ternary complex is the rate-limiting step for subsequent ubiquitination and degradation of the target protein.[8][9] The efficiency and stability of this complex directly impact the potency of the PROTAC.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of ternary complex formation and degradation experiments with BRD9 PROTACs.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no BRD9 degradation | Inefficient ternary complex formation. | 1. Optimize PROTAC Concentration: Perform a dose-response experiment with a wide concentration range to identify the optimal concentration for degradation. High concentrations can lead to the "hook effect".[10] 2. Assess Linker Properties: The length and composition of the PROTAC's linker are critical for the stability and geometry of the ternary complex. Consider synthesizing and testing analogs with different linkers. 3. Verify Protein Expression: Confirm the expression levels of both BRD9 and the recruited E3 ligase (e.g., Cereblon, VHL) in your cell model using Western Blot. Low expression of either protein can limit ternary complex formation. |
| Poor cell permeability of the PROTAC. | 1. Evaluate Physicochemical Properties: PROTACs are often large molecules that may have difficulty crossing the cell membrane. Assess the lipophilicity and other properties of your PROTAC. 2. Cellular Target Engagement Assays: Use assays like NanoBRET™ or CETSA® to confirm that the PROTAC is engaging with BRD9 inside the cells. | |
| "Hook Effect" observed in dose-response curves | High PROTAC concentrations favoring binary complex formation. | At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) rather than the productive ternary complex.[10][11] 1. Titrate to Lower Concentrations: Test the PROTAC at lower concentrations (in the nanomolar to low micromolar range) to find the optimal window for maximal degradation. 2. Biophysical Assays: Utilize biophysical assays such as TR-FRET, AlphaLISA, SPR, or ITC to directly measure ternary complex formation at various PROTAC concentrations and correlate this with the degradation profile.[10] |
| Inconsistent results between biochemical and cellular assays | Differences in experimental conditions. | Biochemical assays with purified proteins may not fully replicate the cellular environment. 1. Orthogonal Validation: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET™, Western Blot) assays to confirm your findings. 2. Control Experiments: Include appropriate negative controls, such as an inactive epimer of the PROTAC or a compound that only binds to the target or the E3 ligase, to ensure the observed effects are specific to ternary complex formation. |
| Off-target degradation | Lack of selectivity of the PROTAC. | 1. Optimize the BRD9-binding moiety: If the warhead is not sufficiently selective, it may lead to the degradation of other proteins. 2. Modify the Linker: The linker can influence which proteins are presented for ubiquitination. Varying the linker length and composition can enhance selectivity. 3. Change the E3 Ligase: Different E3 ligases have distinct sets of endogenous substrates. Using a different E3 ligase recruiter may reduce off-target effects. |
Quantitative Data Summary
The following table summarizes key quantitative data for representative BRD9 PROTACs to provide a benchmark for experimental outcomes.
| PROTAC | Target | E3 Ligase Recruiter | Cell Line | IC50 (nM) | DC50 (nM) |
| PROTAC BRD9 Degrader-8 (compound E5) | BRD9 | Not Specified | MV4-11 | 0.27 | 0.016 |
| OCI-LY10 | 1.04 | - | |||
| dBRD9 | BRD9 | Pomalidomide (Cereblon) | MOLM-13 | 56.6 | - |
| DBr-1 | BRD9 | DCAF1 binder | HEK293 | - | 90 |
| PROTAC 11 | BRD9 | Pomalidomide (Cereblon) | Not Specified | 104 | 50 |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a compound in inhibiting a biological or biochemical function. DC50: Half-maximal degradation concentration, the concentration of a degrader at which 50% of the target protein is degraded.
Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to quantify the formation of the ternary complex.[12][13]
Materials:
-
Purified, tagged BRD9 protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged Cereblon/DDB1)
-
This compound
-
Terbium-conjugated anti-tag antibody (Donor, e.g., anti-GST)
-
Fluorescently labeled anti-tag antibody (Acceptor, e.g., Dye-labeled anti-His)
-
Assay Buffer
-
384-well microplate
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the purified BRD9 and E3 ligase complex at optimized concentrations.
-
Add the serially diluted PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the terbium-labeled donor and fluorescently labeled acceptor antibodies to the wells.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect.
AlphaLISA Ternary Complex Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is another sensitive method to detect ternary complex formation.[14][15]
Materials:
-
Purified, tagged BRD9 protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged)
-
This compound
-
AlphaLISA Acceptor beads conjugated to an anti-tag antibody (e.g., anti-GST)
-
AlphaLISA Donor beads conjugated to an anti-tag antibody (e.g., anti-FLAG)
-
Assay Buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Add the purified BRD9 and E3 ligase complex to the wells of a 384-well plate at pre-determined optimal concentrations.
-
Add the diluted PROTAC to the wells, including a vehicle control.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the AlphaLISA Acceptor beads and incubate (e.g., 60 minutes at room temperature in the dark).
-
Add the AlphaLISA Donor beads and incubate (e.g., 30 minutes at room temperature in the dark).
-
Read the plate on an AlphaLISA-compatible reader.
-
Analyze the data by plotting the AlphaLISA signal against the PROTAC concentration.
Western Blot for BRD9 Degradation
This protocol is used to quantify the extent of BRD9 degradation in a cellular context.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of BRD9 degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for a BRD9 PROTAC.
Caption: Experimental workflow for PROTAC characterization.
Caption: BRD9's role in oncogenic signaling and PROTAC intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC BRD9 Degrader-8 | PROTACs | | Invivochem [invivochem.com]
- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SLAS2024 [slas2024.eventscribe.net]
- 15. resources.revvity.com [resources.revvity.com]
BRD9 PROTACs Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BRD9-targeting Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with BRD9 PROTACs?
A1: Off-target effects with BRD9 PROTACs can arise from several sources:
-
Lack of Selectivity of the BRD9 Ligand: The warhead targeting BRD9 may have affinity for other bromodomain-containing proteins, most notably its close homolog BRD7.[1][2] While many BRD9 inhibitors show selectivity over other bromodomain families like BET (BRD2, BRD3, BRD4), cross-reactivity within the same family can occur.[3][4]
-
E3 Ligase-Mediated Off-Targets: The E3 ligase ligand component of the PROTAC can induce the degradation of proteins other than the intended target. This is a well-documented phenomenon, particularly with cereblon (CRBN)-based PROTACs which can lead to the degradation of neosubstrates like IKZF1, IKZF3, and GSPT1.[2][5] Von Hippel-Lindau (VHL)-based PROTACs are generally considered to have a cleaner off-target profile in this regard.[6]
-
Ternary Complex-Mediated Off-Targets: The formation of a stable ternary complex (BRD9-PROTAC-E3 ligase) is crucial for selective degradation. However, a PROTAC might induce the formation of off-target ternary complexes with other proteins that have some affinity for either the BRD9 ligand or the E3 ligase ligand, leading to their unintended degradation.[7]
-
Pathway-Related Effects: The degradation of BRD9, even when highly selective, will have downstream consequences on gene transcription and cellular signaling, as BRD9 is a subunit of the BAF chromatin remodeling complex.[2][3] These downstream effects should be considered as part of the on-target biology of BRD9 degradation.
Q2: How do I choose between a VHL- and a CRBN-based BRD9 PROTAC?
A2: The choice between VHL and CRBN as the E3 ligase for your BRD9 PROTAC will depend on several factors, including the specific research question and the cellular context.
-
Selectivity: VHL-based BRD9 PROTACs, such as VZ185, have been shown to co-degrade BRD7 due to the high homology between the two proteins.[1][2] In contrast, some CRBN-based BRD9 PROTACs have demonstrated higher selectivity for BRD9 over BRD7.[8] However, as mentioned in Q1, CRBN-based PROTACs can have off-target effects on neosubstrates like IKZF1 and IKZF3.[2]
-
Degradation Efficacy: The efficiency of degradation can vary between the two ligases and is dependent on the specific PROTAC architecture. Both VHL and CRBN have been successfully used to create potent BRD9 degraders.[1][8]
-
Cellular Context: The expression levels of VHL and CRBN can vary between cell lines and tissues. It is important to choose a ligase that is sufficiently expressed in your experimental system.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point results in reduced degradation efficiency.[6] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD9-PROTAC-E3 ligase), which inhibits the degradation process.[6] To avoid this, it is crucial to perform a full dose-response curve for your BRD9 PROTAC to identify the optimal concentration range for maximal degradation.
Q4: Are there newer E3 ligases being explored for BRD9 PROTACs to mitigate off-target effects?
A4: Yes, research is ongoing to expand the repertoire of E3 ligases for PROTAC development to overcome some of the limitations of VHL and CRBN. For BRD9, DCAF1 and DCAF16 have been successfully utilized.[3][9][10] For instance, a DCAF1-based BRD9 PROTAC, DBr-1, has been reported.[11] More recently, a "targeted glue" approach has led to the discovery of a selective BRD9 degrader that recruits the DCAF16 E3 ligase.[10] These alternative E3 ligases may offer different off-target profiles and provide new avenues for developing more selective BRD9 degraders.
Troubleshooting Guides
Problem 1: My BRD9 PROTAC is also degrading BRD7.
-
Possible Cause: The BRD9 warhead in your PROTAC may have significant affinity for BRD7. VHL-based PROTACs in particular have been shown to co-degrade BRD7 and BRD9.[1][2]
-
Troubleshooting Steps:
-
Confirm with a Selective BRD9 Ligand: Treat your cells with the BRD9 inhibitor alone (the warhead of your PROTAC) and assess its effect on BRD7 levels. This will help determine if the off-target degradation is solely due to the PROTAC mechanism or also due to inhibition by the warhead.
-
Switch E3 Ligase: If you are using a VHL-based PROTAC, consider synthesizing a CRBN-based version. Some CRBN-based BRD9 PROTACs have shown better selectivity over BRD7.[8]
-
Optimize the Linker: The length and composition of the linker can significantly impact the stability and geometry of the ternary complex. Systematically modifying the linker may identify a PROTAC variant with improved selectivity for BRD9.[7]
-
Problem 2: I am observing degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3) with my CRBN-based BRD9 PROTAC.
-
Possible Cause: This is a known off-target effect of the immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and pomalidomide (B1683931) that are used as CRBN ligands in PROTACs.[5][12]
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Titrate your PROTAC to the lowest concentration that achieves robust BRD9 degradation. This may help to minimize the degradation of lower-affinity off-target neosubstrates.
-
Modify the CRBN Ligand: Recent studies have shown that modifications to the pomalidomide scaffold can reduce off-target ZF protein degradation.[12] Consider synthesizing PROTACs with these modified CRBN ligands.
-
Switch to a Different E3 Ligase: If the neosubstrate degradation is confounding your experimental results, switching to a VHL- or DCAF1-based BRD9 PROTAC is a viable strategy.
-
Problem 3: My BRD9 PROTAC shows low potency (high DC50 value).
-
Possible Cause: Inefficient formation of a stable and productive ternary complex (BRD9-PROTAC-E3 ligase) is a common reason for low potency.[13]
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: If possible, use biophysical assays like Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) to measure the cooperativity of ternary complex formation.[13] Negative cooperativity can lead to weak degradation.
-
Systematic Linker Optimization: The linker plays a critical role in bringing BRD9 and the E3 ligase together in a favorable orientation for ubiquitination. Experiment with different linker lengths, compositions, and attachment points on both the BRD9 and E3 ligase ligands.[1][7]
-
Vary Ligand Attachment Points: The point at which the linker is attached to the BRD9 and E3 ligase ligands can dramatically affect PROTAC activity.[14] Exploring different conjugation sites can lead to more potent degraders.
-
Quantitative Data Summary
Table 1: Degradation Potency and Selectivity of Selected BRD9 PROTACs
| PROTAC Name | BRD9 Warhead | E3 Ligase Recruited | Cell Line | BRD9 DC50 | BRD7 DC50 | Notes | Reference |
| dBRD9 | BI-7273 derivative | CRBN | 22Rv1 | ~5 nM | >10 µM | Highly selective for BRD9 over BRD7. | [8] |
| VZ185 | BI-7273 derivative | VHL | EOL-1 | 1.8 nM | 4.5 nM | Potent dual degrader of BRD9 and BRD7. | [8] |
| FHD-609 | Not specified | CRBN | Not specified | 300 pM | 1.5 nM | Highly potent BRD9 degrader that entered clinical trials. | [15] |
| E5 | Not specified | Not specified | MV4-11 | 16 pM | Not reported | Reported as a highly potent and selective BRD9 degrader. | [16] |
Table 2: Binding Affinities of BRD9 Ligands
| Compound | Target | Binding Affinity (IC50/Kd) | Assay Type | Reference |
| I-BRD9 | BRD9 | 28 nM (Kd) | BROMOscan | [4] |
| BRD9 Degrader-1 (Warhead) | BRD9 | 13.5 nM (IC50) | Not specified | [4] |
| BRD9 Degrader-1 (Warhead) | BRD4 | 3.78 µM (IC50) | Not specified | [4] |
Experimental Protocols
1. Western Blot for Measuring Protein Degradation
This protocol is for determining the degradation of BRD9 and potential off-targets in response to PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the BRD9 PROTAC or DMSO as a vehicle control. A typical concentration range is 0.1 nM to 10 µM.
-
Incubate for the desired time (e.g., 2, 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD9, BRD7, IKZF1 (for CRBN PROTACs), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. NanoBRET™ Target Engagement and Ternary Complex Formation Assay
This protocol utilizes bioluminescence resonance energy transfer (BRET) to measure target engagement and ternary complex formation in live cells.[17]
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding for a NanoLuc®-tagged protein of interest (e.g., BRD9-NanoLuc) and a HaloTag®-tagged E3 ligase (e.g., HaloTag-VHL).
-
-
Target Engagement Assay:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add a serial dilution of the PROTAC.
-
Add the Nano-Glo® substrate.
-
Measure the BRET signal. A decrease in the BRET signal indicates displacement of a fluorescent tracer and thus target engagement.
-
-
Ternary Complex Formation Assay:
-
Add the HaloTag® NanoBRET™ 618 Ligand.
-
Add a serial dilution of the PROTAC.
-
Measure the BRET signal. An increase in the BRET signal indicates the PROTAC-induced proximity of the NanoLuc-tagged BRD9 and the HaloTag-tagged E3 ligase.
-
-
Data Analysis:
-
For target engagement, calculate the IC50 value from the dose-response curve.
-
For ternary complex formation, plot the BRET ratio against the PROTAC concentration.
-
3. Global Proteomics by Mass Spectrometry for Unbiased Off-Target Profiling
This provides a comprehensive and unbiased assessment of changes in the proteome following PROTAC treatment.[18][19]
-
Sample Preparation:
-
Treat cells with the BRD9 PROTAC at a concentration that gives maximal BRD9 degradation and a vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use a database search engine to identify and quantify the proteins from the MS/MS data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Down-regulated proteins are potential off-targets of the degrader.
-
Visualizations
Caption: Mechanism of action for a BRD9 PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
- 16. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Efficacy of PROTACs with BRD9-Binding Moiety 5
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs containing BRD9-binding moiety 5 and related analogs. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key in vivo efficacy data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is "PROTAC BRD9-binding moiety 5" and what are its general properties?
A1: "this compound" is a selective binder of the BRD9 protein, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It has a reported IC50 value of 4.20 μM and exhibits antiproliferative activity against various cancer cell lines. While this moiety itself is a building block, PROTACs developed from it or similar structures, such as the potent degrader E5, have shown excellent BRD9 degradation and anti-tumor efficacy in preclinical models.[1]
Q2: What is the mechanism of action for a BRD9 PROTAC?
A2: A BRD9 PROTAC is a heterobifunctional molecule. One end binds to the BRD9 protein, and the other end recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the formation of a ternary complex (BRD9-PROTAC-E3 ligase), leading to the ubiquitination of BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD9 proteins.
Q3: Why am I observing incomplete degradation of BRD9?
A3: Incomplete degradation can be due to several factors. A common issue is the "hook effect," where high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) instead of the required ternary complex. Other potential causes include low expression of the recruited E3 ligase in your cell line, poor cell permeability of the PROTAC, or rapid efflux of the compound from the cells.
Q4: Can BRD9 PROTACs have off-target effects?
A4: Yes, off-target effects are a possibility. These can arise from the BRD9 binding moiety having affinity for other bromodomain-containing proteins (e.g., BRD7 or BRD4) or from the PROTAC inducing the degradation of proteins other than BRD9. The selectivity of the BRD9 binder and the linker design are crucial in minimizing off-target effects. It is important to perform proteome-wide analysis to assess the selectivity of your BRD9 PROTAC.
Q5: What are the challenges in achieving good in vivo efficacy with BRD9 PROTACs?
A5: Achieving robust in vivo efficacy with PROTACs can be challenging due to their often-unfavorable pharmacokinetic properties, such as poor oral bioavailability, low membrane permeability, and rapid metabolism. Optimizing the linker and the overall physicochemical properties of the PROTAC is critical for improving its in vivo performance.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or poor BRD9 degradation | Incorrect PROTAC concentration (Hook Effect) | Perform a dose-response experiment with a wide range of concentrations (e.g., low nM to high µM) to identify the optimal degradation concentration. |
| Low E3 ligase expression | Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell model using Western blot or qPCR. | |
| Poor cell permeability | Assess the cell permeability of your PROTAC using a cellular thermal shift assay (CETSA) or by measuring intracellular compound concentration via LC-MS/MS. | |
| PROTAC instability | Check the stability of your PROTAC in the cell culture medium and in cell lysates over the time course of your experiment. | |
| High cell toxicity | Off-target effects | Perform proteomic analysis to identify any off-target proteins being degraded. Consider redesigning the PROTAC with a more selective BRD9 binder or a different linker. |
| Toxicity of the warhead or E3 ligase ligand | Test the toxicity of the individual components (BRD9 binder, linker, and E3 ligase ligand) separately. | |
| Poor in vivo efficacy | Poor pharmacokinetics (PK) | Conduct a PK study to determine the bioavailability, half-life, and clearance of the PROTAC. The formulation can significantly impact in vivo exposure. |
| Low target engagement in vivo | Measure BRD9 protein levels in tumor and/or surrogate tissues at different time points after PROTAC administration to assess pharmacodynamics (PD). | |
| Tumor resistance | Investigate potential resistance mechanisms, such as mutations in BRD9 or the E3 ligase, or upregulation of compensatory pathways. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for several potent BRD9 PROTACs.
Table 1: In Vitro Activity of Selected BRD9 PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 | IC50 / EC50 | Reference |
| E5 | VHL | MV4-11 | 16 pM | 0.27 nM | [1] |
| dBRD9-A | Cereblon | Synovial Sarcoma Cells | Nanomolar range | Not specified | |
| VZ185 | VHL | RI-1 | 1.8 nM (BRD9), 4.5 nM (BRD7) | 3 nM (EOL-1), 40 nM (A-402) | [3] |
| CW-3308 | Cereblon | G401, HS-SY-II | < 10 nM | Not specified | [4] |
| CFT8634 | Cereblon | Synovial Sarcoma, Malignant Rhabdoid Tumor | 2.7 nM (SMARCB-1 dependent) | Not specified |
Table 2: In Vivo Efficacy of Selected BRD9 PROTACs
| PROTAC | Xenograft Model | Dosing | Key Outcomes | Reference |
| E5 | Not specified | Not specified | Confirmed therapeutic efficacy | [1] |
| dBRD9-A | Synovial Sarcoma | Not specified | Inhibition of tumor progression | |
| CW-3308 | HS-SY-II Synovial Sarcoma | Single oral dose | >90% reduction of BRD9 in tumor tissue; effective inhibition of tumor growth | [4] |
| FHD-609 | SYO-1 Cell-Derived Xenograft | 0.05, 0.25, 1.0, 5.0 mg/kg (single dose, IV) | Dose- and time-dependent BRD9 degradation correlated with antitumor efficacy | [5] |
Experimental Protocols
Protocol 1: In Vitro BRD9 Degradation Assay (Western Blot)
-
Cell Culture: Plate your cells of interest (e.g., MV4-11, MOLM-13) at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BRD9 PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
PROTAC Formulation and Administration:
-
Formulate the BRD9 PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). A common formulation for in vivo studies is a solution in DMSO, further diluted in a mixture of PEG300, Tween 80, and saline.
-
Administer the PROTAC at the desired dose and schedule (e.g., daily, twice daily). The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect tumor tissue at various time points after the final dose to assess BRD9 protein levels by Western blot or immunohistochemistry.
-
Plasma samples can also be collected for pharmacokinetic analysis.
-
Visualizations
References
- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to VHL- and CRBN-Based PROTACs Targeting BRD9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) that recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of Bromodomain-containing protein 9 (BRD9). The analysis focuses on PROTACs utilizing a similar BRD9-binding moiety derived from the inhibitor BI-7273, offering a direct comparison of the two E3 ligase systems.
Executive Summary
The choice between VHL and CRBN as the E3 ligase-recruiting component of a PROTAC can significantly influence its degradation efficacy, selectivity, and pharmacokinetic properties. This guide presents a head-to-head comparison of the VHL-based PROTAC VZ185 and the CRBN-based PROTAC dBRD9 . Both PROTACs have demonstrated potent degradation of BRD9; however, they exhibit key differences in selectivity and degradation kinetics. VZ185 acts as a dual degrader of BRD9 and its close homolog BRD7, while dBRD9 shows greater selectivity for BRD9. Understanding these differences is crucial for the rational design and application of BRD9-targeting PROTACs in research and therapeutic development.
Performance Comparison: VZ185 (VHL-based) vs. dBRD9 (CRBN-based)
The following tables summarize the key quantitative data for VZ185 and dBRD9, providing a clear comparison of their performance in degrading BRD9 and its homolog BRD7.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax)
| PROTAC | E3 Ligase | Target | DC50 | Dmax | Cell Line | Treatment Time |
| VZ185 | VHL | BRD9 | 1.8 nM[1] | >95%[1] | RI-1 | 2 and 8 hours[2] |
| BRD7 | 4.5 nM[1] | >95%[1] | RI-1 | 2 and 8 hours[2] | ||
| dBRD9 | CRBN | BRD9 | 2.4 nM[3] | >98%[3] | HEK293 | 2 hours[3] |
| BRD7 | >1000 nM[3] | Not significant[3] | HEK293 | 2 hours[3] |
Table 2: Physicochemical Properties
| Property | VHL-based PROTACs (General) | CRBN-based PROTACs (General) |
| Molecular Weight (MW) | Generally higher | Generally lower |
| Topological Polar Surface Area (TPSA) | Generally higher | Generally lower |
| Cell Permeability | Can be a challenge, requires optimization | Generally more favorable |
| Solubility | Variable, can be a challenge | Generally more favorable |
Mechanism of Action and Signaling Pathways
PROTACs function by inducing the formation of a ternary complex between the target protein (BRD9), the PROTAC molecule, and an E3 ubiquitin ligase (VHL or CRBN). This proximity facilitates the transfer of ubiquitin to BRD9, marking it for degradation by the proteasome.
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a role in regulating gene expression. Its degradation has been shown to impact key cancer-related signaling pathways, including the PI3K/AKT and STAT5 pathways. For instance, treatment with the CRBN-based degrader dBRD9 has been shown to affect AKT signaling in MDA-MB-231 cells[4]. A direct comparative study on the downstream signaling effects of VZ185 and dBRD9 has not been reported.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BRD9-Targeting Molecules: PROTAC BRD9-binding moiety 5 vs. BI-7273
For researchers and professionals in drug discovery, the strategic selection of chemical tools is paramount. This guide provides a comprehensive comparison between two notable molecules targeting Bromodomain-containing protein 9 (BRD9): PROTAC BRD9-binding moiety 5, a selective binder for Proteolysis Targeting Chimeras (PROTACs), and BI-7273, a potent and well-characterized BRD9 inhibitor.
This objective analysis, supported by experimental data, will delve into their respective performance metrics, mechanisms of action, and the experimental methodologies used for their evaluation.
At a Glance: Key Performance Indicators
The following tables summarize the quantitative data available for this compound and BI-7273, offering a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | This compound | BI-7273 |
| Target | BRD9 | BRD9, BRD7 |
| IC50 (BRD9) | 4.20 µM[1][2] | 19 nM (AlphaScreen)[3][4][5] |
| Kd (BRD9) | Not Available | 0.75 nM[6], 15 nM (ITC)[4] |
| IC50 (BRD7) | Not Available | 117 nM (AlphaScreen)[3][4][5] |
| Kd (BRD7) | Not Available | 0.3 nM[6] |
Table 2: Cellular Activity
| Parameter | This compound | BI-7273 |
| Antiproliferative IC50 (Jurkat cells) | 77 ± 7 µM[1] | Not Available |
| Antiproliferative IC50 (MDA-MB-231 cells) | 125 ± 8 µM[1] | Not Available |
| Antiproliferative IC50 (A375 cells) | 133 ± 5 µM[1] | Not Available |
| Antiproliferative IC50 (HCT-116 cells) | 145 ± 3 µM[1] | Not Available |
| Cellular Target Engagement | Not Available | Active at 1 µM in U2OS cells (FRAP assay)[6] |
Mechanism of Action and Role in BRD9 Signaling
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the SWI/SNF complex. By recognizing acetylated lysine (B10760008) residues on histones, BRD9 plays a crucial role in regulating gene expression.[7] Dysregulation of BRD9 has been implicated in various cancers, making it an attractive therapeutic target.
BI-7273 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of BRD9 and BRD7, thereby preventing their interaction with acetylated histones and disrupting their role in gene transcription.[4] In contrast, this compound is not intended for direct inhibition but serves as a crucial component for the synthesis of PROTACs.[1][2] A PROTAC utilizing this moiety would recruit an E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome. Notably, the well-characterized inhibitor BI-7273 has itself been used as a BRD9-binding warhead in the development of BRD9-targeting PROTACs.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize these compounds.
AlphaScreen (Amplified Luminescent Proximity Homestead Assay) for Binding Affinity
This bead-based assay measures the binding affinity of inhibitors to BRD9.
Principle: The assay relies on the proximity of two types of beads: donor beads that generate singlet oxygen upon illumination and acceptor beads that emit light upon receiving the singlet oxygen. One bead is coated with a biotinylated histone peptide (the substrate for BRD9), and the other with a tag (e.g., GST) that binds to a GST-tagged BRD9 protein. When BRD9 binds to the histone peptide, the beads are brought into close proximity, generating a signal. An inhibitor that disrupts this interaction will reduce the signal.
Protocol Outline:
-
A mixture of GST-tagged BRD9 and a biotinylated acetylated histone peptide is incubated with varying concentrations of the test compound.
-
Glutathione-coated acceptor beads and streptavidin-coated donor beads are added to the mixture.
-
After incubation, the plate is read on an AlphaScreen-capable microplate reader to measure the luminescent signal.
-
IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., BI-7273) is titrated into a solution of the protein (BRD9) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Protocol Outline:
-
The protein solution (e.g., BRD9) is placed in the sample cell, and the ligand solution (e.g., BI-7273) is loaded into the injection syringe.
-
A series of small injections of the ligand are made into the protein solution.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is a microscopy-based technique used to assess the mobility of fluorescently labeled molecules in living cells, which can be used to determine if a compound engages its target within the cellular environment.
Principle: A fluorescently tagged protein (e.g., GFP-BRD9) is expressed in cells. A specific region of the cell is photobleached with a high-intensity laser, destroying the fluorescence in that area. The rate at which fluorescence recovers in the bleached region, due to the movement of unbleached fluorescent molecules from surrounding areas, is measured. If an inhibitor binds to the fluorescently tagged protein, its mobility may be altered, affecting the rate of fluorescence recovery.
Protocol Outline:
-
Cells are transfected with a plasmid encoding a fluorescently tagged BRD9 (e.g., GFP-BRD9).
-
The cells are treated with the test compound (e.g., BI-7273) or a vehicle control.
-
A region of interest (ROI) within the nucleus is photobleached using a high-intensity laser.
-
A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.
-
The fluorescence recovery curve is analyzed to determine the mobile fraction and the halftime of recovery.
Conclusion
This compound and BI-7273 represent two distinct and valuable tools for the study and therapeutic targeting of BRD9. BI-7273 is a highly potent and well-characterized inhibitor, making it an excellent choice for studies requiring direct and immediate disruption of BRD9's bromodomain function. Its detailed biochemical and cellular characterization provides a solid foundation for its use as a chemical probe.
This compound, on the other hand, is a crucial starting point for the development of PROTACs, a therapeutic modality with the potential for catalytic and sustained target degradation. While its intrinsic inhibitory potency is significantly lower than that of BI-7273, its value lies in its ability to be incorporated into a bifunctional molecule designed to eliminate the BRD9 protein entirely. The choice between these two molecules will ultimately depend on the specific research question and the desired biological outcome: potent inhibition versus targeted degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. selleckchem.com [selleckchem.com]
- 4. opnme.com [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
off-target profiling of PROTACs with BRD9-binding moiety 5 using proteomics
An Objective Analysis of Proteomics Data for Researchers in Drug Development
The degradation of bromodomain-containing protein 9 (BRD9), a subunit of the BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly for cancers with SMARCB1 mutations like synovial sarcoma.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this by inducing ubiquitination and subsequent proteasomal degradation of BRD9.[3][4] However, ensuring the selectivity of these powerful molecules is paramount to minimize potential toxicity and adverse effects. This guide provides a comparative analysis of the off-target profiles of BRD9-targeting PROTACs, focusing on data generated through unbiased, global proteomics.
Introduction to BRD9 PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting them.[3] This ternary complex formation (Target-PROTAC-E3 Ligase) leads to the ubiquitination and degradation of the target protein.[2] While highly effective, off-target degradation of other proteins remains a key concern in their development.[5][6] Mass spectrometry-based proteomics is the gold standard for assessing PROTAC selectivity, providing a global and quantitative view of protein abundance changes upon treatment.[3][7][8]
This guide will focus on the comparative selectivity of two prominent BRD9 degraders:
-
dBRD9: A CRBN-recruiting PROTAC.[4]
-
CFT8634: An orally bioavailable, CRBN-recruiting PROTAC currently in clinical trials for synovial sarcoma and SMARCB1-null tumors.[9][10]
Comparative Selectivity Profile
Global proteomics experiments are crucial for identifying unintended targets of PROTACs. The following table summarizes the quantitative proteomics data for dBRD9 and CFT8634, highlighting their on-target potency and off-target effects.
| Compound | Cell Line | Treatment | On-Target Degradation (BRD9) | Key Off-Targets Degraded | Number of Proteins Quantified | Source |
| dBRD9 | MOLM-13 | 100 nM, 2h | 5.5-fold decrease | None reported as significantly degraded | >99% of proteins differed by < 0.3-fold | [2][4] |
| CFT8634 | HSSYII (Synovial Sarcoma) | 100 nM, 4h | Significantly degraded | None; BRD9 was the only significantly degraded protein | 9,013 | [11] |
Analysis:
Based on the available proteomics data, both dBRD9 and CFT8634 demonstrate remarkable selectivity for BRD9.
-
dBRD9 treatment in MOLM-13 cells resulted in a significant 5.5-fold reduction in BRD9 levels, with the vast majority of other quantified proteins remaining unaffected.[2][4]
-
CFT8634 showed exceptional selectivity in a synovial sarcoma cell line, where BRD9 was the sole protein identified as significantly degraded out of over 9,000 proteins quantified.[11] This high degree of selectivity is a critical feature for a compound advancing into clinical trials.[10]
It is important to note that direct comparison is challenging due to differences in cell lines and experimental duration. However, the data for both compounds strongly suggest that their respective BRD9-binding moieties and overall structures are well-optimized for selective degradation of BRD9 with minimal off-target effects.
Experimental Workflow & Protocols
Understanding the methodology behind these findings is critical for their interpretation. A typical quantitative proteomics workflow for assessing PROTAC selectivity is outlined below.
Detailed Experimental Protocol (Generalized):
-
Cell Culture and Treatment:
-
Human cell lines (e.g., MOLM-13 leukemia, HSSYII synovial sarcoma) are cultured under standard conditions.
-
Cells are treated in biological replicate with either the PROTAC molecule at a specified concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 2-6 hours).[4][11]
-
-
Protein Extraction and Digestion:
-
Following treatment, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein concentration is determined (e.g., BCA assay).
-
Proteins are reduced, alkylated, and digested into peptides, typically using the enzyme trypsin.
-
-
LC-MS/MS Analysis:
-
Peptides are separated using liquid chromatography (LC) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).[7]
-
The mass spectrometer acquires spectra of the intact peptides (MS1) and then fragments them to obtain sequence information (MS2).
-
-
Data Analysis:
-
The raw spectral data is processed using a search algorithm (e.g., MaxQuant, Spectronaut).
-
Peptide sequences are identified by matching the experimental MS2 spectra against a protein database (e.g., UniProt).[7]
-
Protein abundance is quantified across samples. For label-free quantification (LFQ), the intensity of the MS1 peptide signals is used.[7]
-
Statistical analysis is performed to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.
-
PROTAC Mechanism of Action
The desired outcome of PROTAC action is the formation of a ternary complex, leading to target degradation. Undesired off-target degradation can occur if the PROTAC induces the degradation of proteins other than the intended target.
Conclusion
The off-target assessment of PROTACs is a critical step in their preclinical development. Mass spectrometry-based proteomics provides an unbiased and comprehensive method for evaluating degrader selectivity.[3][12][13] The publicly available data for the BRD9-targeting PROTACs dBRD9 and CFT8634 indicate a high degree of selectivity.[4][11] In particular, the clinical candidate CFT8634 was shown to exclusively degrade BRD9 in a relevant cancer cell line, supporting its continued development as a targeted therapy for synovial sarcoma and other SMARCB1-null tumors.[10][11] These findings underscore the feasibility of designing highly selective PROTACs, a key attribute for successful therapeutic translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degrader [proteomics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. c4therapeutics.com [c4therapeutics.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of BRD9 Degraders in Synovial Sarcoma: FHD-609 vs. CFT8634
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two clinical-stage BRD9 degraders, FHD-609 and CFT8634, for the treatment of synovial sarcoma. This document summarizes their mechanism of action, preclinical efficacy, and clinical trial outcomes, supported by available experimental data and methodologies.
Introduction to BRD9 Degraders in Synovial Sarcoma
Synovial sarcoma, a rare and aggressive soft tissue sarcoma, is characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which generates the SS18-SSX fusion oncogene.[1][2] This fusion protein is a key driver of the disease, and its activity is dependent on the BAF chromatin remodeling complex.[1][2] Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) complex, has been identified as a critical dependency in synovial sarcoma cells, making it a promising therapeutic target.[1][3]
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy to eliminate BRD9 protein rather than just inhibiting its function.[4] This guide focuses on two such BRD9 degraders that have entered clinical trials for synovial sarcoma: FHD-609, developed by Foghorn Therapeutics, and CFT8634, developed by C4 Therapeutics.
Mechanism of Action: PROTAC-Mediated BRD9 Degradation
Both FHD-609 and CFT8634 are heterobifunctional molecules designed to induce the degradation of BRD9 through the ubiquitin-proteasome system. They achieve this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[4]
Caption: Mechanism of PROTAC-mediated BRD9 degradation.
Preclinical Data Comparison
Both FHD-609 and CFT8634 have demonstrated potent and selective degradation of BRD9 in preclinical models of synovial sarcoma, leading to tumor growth inhibition.
| Parameter | FHD-609 | CFT8634 |
| Degradation Potency | Dmax: >95% degradation of BRD9.[2] Dmax50: 190pM in HEK293 cells.[5] | DC50: 2 nM in a synovial sarcoma cell line.[6] |
| In Vitro Activity | Showed potent anti-proliferative effects in synovial sarcoma cell lines.[7] | Impaired cell growth in a concentration-dependent manner in SMARCB1-perturbed contexts.[6] |
| In Vivo Activity | Demonstrated dose-dependent tumor growth inhibition in synovial sarcoma xenograft models.[8] | Led to robust and dose-dependent degradation of BRD9 and significant tumor growth inhibition in xenograft models.[6] |
| Administration Route | Intravenous[9] | Oral[10] |
Clinical Trial Overview
Both FHD-609 and CFT8634 have been evaluated in Phase 1/2 clinical trials for patients with advanced synovial sarcoma.
| Feature | FHD-609 (NCT04965753) | CFT8634 (NCT05355753) |
| Status | Partial Clinical Hold[3] | Discontinued[8] |
| Reason for Status | A grade 4 QTc prolongation event was observed.[3] | High levels of BRD9 degradation did not translate to sufficient efficacy.[8] |
| Reported Efficacy | In 55 patients (including synovial sarcoma and other SMARCB1-deficient tumors), 1 partial response (2%) and 8 stable disease (15%) were observed.[3][11] | Insufficient efficacy observed in heavily pre-treated patients. Specific objective response rate for synovial sarcoma not reported.[8] |
| Safety/Tolerability | Dose-limiting toxicities included QTc prolongation and syncope.[11] | Generally well-tolerated, but with the emergence of cardiac toxicities.[12] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of BRD9 degraders.
Western Blotting for BRD9 Degradation
This protocol is a standard method to assess the reduction in BRD9 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Seed synovial sarcoma cells (e.g., SYO-1, HS-SY-II) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the BRD9 degrader or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of BRD9 degradation.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed synovial sarcoma cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 values.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a synovial sarcoma xenograft model in mice to evaluate the in vivo efficacy of BRD9 degraders.
-
Cell Preparation: Culture synovial sarcoma cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the BRD9 degrader (e.g., intravenously for FHD-609, orally for CFT8634) and vehicle control according to the planned dosing schedule.
-
Efficacy Assessment: Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm BRD9 degradation, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of the degrader.
Caption: A typical experimental workflow for evaluating BRD9 degraders.
Summary and Conclusion
Both FHD-609 and CFT8634 have demonstrated the potential of BRD9 degradation as a therapeutic strategy for synovial sarcoma in preclinical models. However, their clinical development has faced significant challenges.
CFT8634, an oral degrader, showed robust BRD9 degradation but this did not translate into sufficient clinical efficacy in heavily pre-treated patients, leading to the discontinuation of its development for this indication.[8]
FHD-609, an intravenous degrader, showed preliminary signs of clinical activity with one partial response and several instances of stable disease.[3][11] However, its development was halted by a partial clinical hold due to a serious cardiac adverse event.[3]
This comparative analysis highlights the complexities of translating potent preclinical activity into safe and effective clinical outcomes. While the principle of BRD9 degradation in synovial sarcoma remains a valid and promising therapeutic avenue, the development of future BRD9 degraders will need to focus on optimizing both efficacy and safety profiles. Key considerations for future research include improving the therapeutic window, understanding and mitigating off-target toxicities, and potentially exploring combination therapies to enhance anti-tumor activity.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. foghorntx.com [foghorntx.com]
- 3. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors | CellCarta [cellcarta.com]
- 5. foghorntx.com [foghorntx.com]
- 6. researchgate.net [researchgate.net]
- 7. foghorntx.com [foghorntx.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. biospace.com [biospace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Item - Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - American Chemical Society - Figshare [acs.figshare.com]
Validating BRD9 Target Engagement: A Comparative Guide to PROTAC BRD9-Binding Moiety 5 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for validating the target engagement of BRD9-targeting PROTACs, with a focus on those utilizing BRD9-binding moiety 5.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation. Validating the direct interaction of a PROTAC with its intended target is a critical step in the development pipeline. This guide outlines key experimental approaches and presents comparative data to aid researchers in designing and interpreting target engagement studies for BRD9-targeting PROTACs.
Mechanism of Action: PROTAC-Mediated BRD9 Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (in this case, BRD9) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. This "event-driven" pharmacology distinguishes PROTACs from traditional inhibitors.
Caption: General mechanism of PROTAC-induced protein degradation.
Comparative Analysis of BRD9-Targeting PROTACs
The selection of the BRD9-binding moiety and the recruited E3 ligase significantly impacts the potency and selectivity of a PROTAC. "PROTAC BRD9-binding moiety 5" is a selective binder for BRD9 with an IC50 of 4.20 μM and has been utilized in the synthesis of PROTACs.[1] The following table summarizes the performance of various BRD9-targeting PROTACs, providing a benchmark for comparison.
| PROTAC Name/Identifier | BRD9 Binder | E3 Ligase Recruited | DC50 (nM) | Selectivity Notes | Reference |
| PROTAC utilizing BRD9-binding moiety 5 | BRD9-binding moiety 5 | Varies | Data not publicly available | Selective for BRD9 | [1] |
| dBRD9 | BI-7273 derivative | CRBN | 50 | Selective for BRD9 over BRD4 and BRD7. | [2][3] |
| VZ185 | BI-7273 derivative | VHL | 1.76 (BRD9), 4.5 (BRD7) | Degrades both BRD9 and BRD7. | [3][4] |
| DBr-1 | BI-9564 | DCAF1 | ~10-100 | Selective for BRD9 over BRD7. | [3][5][6] |
| PROTAC 23 | BI-7273 derivative | VHL | 1.8 (BRD9), 4.5 (BRD7) | Potent degrader of both BRD7 and BRD9. | [2] |
| Compound 9 | Triazoloquinoxaline scaffold | VHL | Effective at 1 µM | Selective for BRD9 over BRD7. | [7] |
| E5 | Not specified | Not specified | 0.016 | Highly potent and selective for BRD9. | [8] |
Key Experimental Protocols for Target Engagement Validation
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures the interaction between a PROTAC and its target protein in live cells.[9]
Caption: Workflow for the NanoBRET™ target engagement assay.
Detailed Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding for NanoLuc®-BRD9 (the BRET donor) and HaloTag®-E3 ligase (the BRET acceptor). A 1:10 donor to acceptor plasmid ratio is a common starting point.[9]
-
Incubation: Allow 24-48 hours for protein expression.[9]
-
Compound Treatment: Add serially diluted PROTAC to the cells and incubate for a specified period (e.g., 2-4 hours). To differentiate between ternary complex formation and degradation, cells can be pre-treated with a proteasome inhibitor like MG132.[9]
-
Reagent Addition: Add the NanoBRET™ detection reagent, which contains the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[9]
-
Signal Measurement: After a brief incubation to allow the signal to stabilize, measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer.[9]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plotting this ratio against the PROTAC concentration allows for the determination of EC50 and Bmax values, quantifying the potency and extent of ternary complex formation.[9]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[10][11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Methodology:
-
Compound Treatment: Incubate intact cells with the PROTAC or a vehicle control (e.g., DMSO).[10]
-
Heating: Subject the cell suspensions to a temperature gradient in a PCR plate.[10]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.[12]
-
Quantification: Quantify the amount of soluble BRD9 in the supernatant using methods such as Western blotting, AlphaScreen®, or mass spectrometry.[10][12]
-
Data Analysis: Plot the amount of soluble BRD9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization. Isothermal dose-response experiments can also be performed to determine the potency of target engagement at a fixed temperature.[10]
Conclusion
Validating the target engagement of BRD9-targeting PROTACs is essential for their development as therapeutic agents. "this compound" serves as a valuable chemical tool for the synthesis of such degraders.[1] By employing robust methodologies like NanoBRET™ and CETSA®, researchers can quantitatively assess the interaction of their PROTACs with BRD9 in a physiologically relevant cellular environment. The comparative data provided in this guide offers a framework for evaluating the performance of new BRD9 degraders against established benchmarks, ultimately accelerating the discovery of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Degradation of BRD7 and BRD9: A Comparative Guide to PROTAC Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of bromodomain-containing proteins BRD7 and BRD9. This document summarizes quantitative data on PROTAC performance, details experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to BRD7, BRD9, and PROTAC Technology
BRD7 and BRD9 are closely related bromodomain-containing proteins that are subunits of distinct SWI/SNF chromatin remodeling complexes, playing crucial roles in gene regulation.[1] BRD7 is a component of the PBAF complex, while BRD9 is a subunit of the non-canonical BAF complex.[1] Dysregulation of these proteins has been implicated in various cancers, making them attractive therapeutic targets.
PROTACs are heterobifunctional molecules that offer a novel therapeutic strategy by inducing targeted protein degradation.[2] They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
Comparative Degradation of BRD7 vs. BRD9 with PROTACs
The development of PROTACs targeting BRD7 and BRD9 has led to molecules with varying selectivity profiles, including dual degraders and selective degraders of BRD9. This section provides a comparative analysis of their performance.
Quantitative Degradation Data
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of prominent PROTACs targeting BRD7 and BRD9 in various cancer cell lines.
Table 1: Dual Degradation of BRD7 and BRD9 by VZ185 (PROTAC 23)
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VZ185 | BRD7 | RI-1 | 4.5 | >95 | |
| VZ185 | BRD9 | RI-1 | 1.8 | >95 | |
| VZ185 | BRD7 | HeLa | 34 | Not Reported | [3] |
| VZ185 | BRD9 | HeLa | 4 | Not Reported | [3] |
| VZ185 | BRD9 | EOL-1 | 2-8 | Not Reported | [3] |
| VZ185 | BRD9 | A-204 | 2-8 | Not Reported | [3] |
Table 2: Selective Degradation of BRD9
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Notes | Reference |
| dBRD9 | BRD9 | MOLM-13 | Not Reported | >90% at 5nM | No significant effect on BRD7 or BRD4 | [2] |
| CW-3308 | BRD9 | G401 | < 10 | > 90 | High selectivity over BRD7 and BRD4 | [4] |
| CW-3308 | BRD9 | HS-SY-II | < 10 | > 90 | High selectivity over BRD7 and BRD4 | [4] |
| C6 | BRD9 | MV4-11 | 1.02 | Not Reported | No degradation of BRD4 or BRD7 | [5] |
Signaling Pathways and Experimental Workflows
To understand the context and methodology of assessing BRD7 and BRD9 degradation, this section provides diagrams of their signaling pathways and a typical experimental workflow for PROTAC evaluation.
PROTAC Mechanism of Action
BRD7 and BRD9 in Cancer Signaling Pathways
Experimental Workflow for PROTAC Evaluation
References
A Comparative Analysis of BRD9 PROTACs: Unveiling Their Antiproliferative Efficacy
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of the antiproliferative effects of various BRD9 PROTACs, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document aims to facilitate a comprehensive understanding of the current BRD9 PROTAC landscape.
Quantitative Comparison of BRD9 PROTAC Performance
The antiproliferative and degradation capabilities of several prominent BRD9 PROTACs are summarized below. These values, primarily presented as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and DC50 (half-maximal degradation concentration), provide a quantitative measure of their potency in various cancer cell lines.
| PROTAC Name | Target E3 Ligase | Cell Line(s) | IC50/EC50 (Antiproliferation) | DC50 (BRD9 Degradation) | Citation(s) |
| CFT8634 | CRBN | Synovial sarcoma cells, SMARCB1-perturbed models | Concentration-dependent growth impairment | 2 nM (synovial sarcoma), 2.7 nM (SMARCB-1) | [1][2] |
| PROTAC 11 | CRBN | Not specified | 104 nM | 50 nM | [3] |
| PROTAC 23 | VHL | EOL-1, A-204 | 3 nM (EOL-1), 40 nM (A-402) | 1.8 nM | [3] |
| E5 | Not specified | MV4-11, OCI-LY10 | 0.27 nM (MV4-11), 1.04 nM (OCI-LY10) | 16 pM | [4] |
| CW-3308 | CRBN | G401, HS-SY-II | Not specified | < 10 nM | |
| dBRD9 | CRBN | HEK293 BRD9-HiBiT/FF/CAS9 | Not specified | ~10-100 nM | [5] |
| VZ185 | VHL | HEK293 BRD9-HiBiT/FF/CAS9 | Not specified | ~100-1000 nM | [5] |
| DBr-1 | DCAF1 | HEK293 BRD9-HiBiT/FF/CAS9 | Not specified | ~100-1000 nM | [5] |
Experimental Protocols
A fundamental aspect of comparing the efficacy of different PROTACs lies in understanding the experimental procedures used to generate the data. Below are detailed methodologies for key experiments cited in the evaluation of BRD9 PROTACs.
Cell Viability and Antiproliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
BRD9 PROTACs (and vehicle control, e.g., DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well or 384-well plates at a predetermined density in a final volume of 100 µL per well. Include wells with medium only as a background control. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BRD9 PROTACs in culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the PROTACs or vehicle control. Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The antiproliferative activity is typically determined by calculating the IC50 value, which is the concentration of the PROTAC that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: BRD9 signaling pathway in cancer.
Caption: Experimental workflow for antiproliferation assay.
Conclusion
The landscape of BRD9-targeting PROTACs is diverse, with molecules leveraging different E3 ligases and exhibiting a wide range of potencies. This guide provides a snapshot of the current publicly available data, highlighting the significant antiproliferative effects of these molecules in various cancer models. The detailed experimental protocols and visual diagrams offer a foundational understanding for researchers aiming to evaluate and compare the efficacy of existing and novel BRD9 degraders. As the field of targeted protein degradation continues to advance, standardized reporting of experimental conditions will be crucial for accurate cross-study comparisons and the successful clinical translation of these promising therapeutic agents.
References
- 1. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
A Head-to-Head Showdown: BRD9 PROTACs in Acute Myeloid Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of leading BRD9-targeting PROTACs in preclinical AML models. We delve into their degradation efficacy, anti-leukemic activity, and the experimental frameworks used for their evaluation.
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF chromatin remodeling complex (ncBAF), has emerged as a significant therapeutic target in acute myeloid leukemia (AML).[1][2] Its role in regulating gene transcription and chromatin structure is critical for the survival and proliferation of AML cells.[3][4] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 have shown promise as a therapeutic strategy, demonstrating potent anti-leukemic effects in various AML models.[5] This guide offers a head-to-head comparison of notable BRD9 PROTACs, summarizing their performance and detailing the methodologies behind the data.
Performance Data of BRD9 PROTACs in AML Models
The following tables summarize the in vitro performance of several BRD9 PROTACs in commonly used AML cell lines.
| Compound | Target E3 Ligase | AML Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| FHD-609 | Not Specified | Panel of 39 AML cell lines | Not Specified | Not Specified | <20 (in sensitive lines) | [1] |
| C6 | CRBN | MV4-11 | 1.02 ± 0.52 | Not Specified | Not Specified | [3][4] |
| Compound [I] / E5 | Not Specified | MV4-11 | 1.02 (as [I]), 0.016 (as E5) | >99 (as [I]) | 3.69 (as [I]), 0.27 (as E5) | [6] |
| VZ185 | VHL | HeLa | 1.76 | >90 | Not Specified | [7] |
| dBRD9-A | Not Specified | Various AML cell lines | Not Specified | Not Specified | Varies | [5] |
| QA-68 | Not Specified | Various AML cell lines | Not Specified | Not Specified | Varies | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these BRD9 PROTACs, the following diagrams illustrate the BRD9 signaling pathway in AML and a typical experimental workflow.
Caption: BRD9's role in the ncBAF complex and STAT5 signaling in AML.
Caption: A typical workflow for the preclinical evaluation of BRD9 PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of BRD9 PROTACs in AML models.
Cell Viability Assays
-
Objective: To determine the effect of BRD9 PROTACs on the proliferation and viability of AML cells.
-
Method: A panel of AML cell lines are seeded in multi-well plates and treated with a range of concentrations of the BRD9 PROTAC for a specified period (e.g., 6 to 10 days).[1][5] Cell viability is then assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The results are used to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.[1]
Western Blotting for BRD9 Degradation
-
Objective: To quantify the degradation of BRD9 protein following treatment with a PROTAC.
-
Method: AML cells are treated with the BRD9 PROTAC for a specific duration (e.g., 24 hours).[5] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for BRD9 and a loading control (e.g., β-actin or GAPDH). A secondary antibody conjugated to a detectable enzyme is used for visualization. The intensity of the bands is quantified to determine the extent of BRD9 degradation relative to the loading control.
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of BRD9 PROTACs in a living organism.
-
Method: Immunocompromised mice are subcutaneously or intravenously injected with human AML cells (cell line-derived xenografts, CDX) or patient-derived AML cells (patient-derived xenografts, PDX).[1] Once tumors are established, mice are treated with the BRD9 PROTAC or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as western blotting to confirm BRD9 degradation in vivo.[1]
Conclusion
The development of BRD9-targeting PROTACs represents a promising therapeutic avenue for AML. The compounds highlighted in this guide, including FHD-609 and C6, demonstrate potent degradation of BRD9 and significant anti-proliferative effects in AML cell lines.[1][3][4] While direct comparative studies are limited, the available data suggest that these molecules have the potential to be effective anti-leukemic agents. Further preclinical and clinical investigation is warranted to fully elucidate their therapeutic potential. The provided experimental protocols offer a foundational framework for the continued evaluation and comparison of novel BRD9 PROTACs in the context of AML.
References
- 1. foghorntx.com [foghorntx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 4. Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD9 degraders show activity in acute myeloid leukemia cells | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of PROTAC BRD9-Binding Moiety 5: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to strict safety and disposal protocols when handling PROTAC BRD9-binding moiety 5 and related compounds. Due to their potent biological activity, these molecules must be treated as hazardous chemical waste from the point of use through final disposal to ensure personnel safety and environmental protection. The primary recommended method for disposal is high-temperature incineration by a licensed hazardous waste management facility.
Essential Safety and Handling
Before beginning any procedure involving this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for "this compound," information from a closely related compound, "PROTAC BRD9 Degrader-6," should be used as a reference, alongside general safety practices for potent chemical compounds.[1]
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent exposure. This includes:
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Change the outer glove immediately if contamination occurs.[2]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are essential.[2]
-
Body Protection: A fully buttoned lab coat should be worn. For tasks with a higher risk of splashes, a chemically resistant apron is also advised.[2]
-
Respiratory Protection: When handling the solid compound or if there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[2]
Engineering Controls: All weighing and preparation of stock solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Disposal and Safety
The following table summarizes key safety and disposal parameters based on information for similar PROTAC compounds. Researchers must always refer to the specific SDS for the batch in use and consult with their institution's Environmental Health and Safety (EHS) department for local requirements.
| Parameter | Guideline/Information | Rationale/Source |
| GHS Hazard Classification | Assumed to be: Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage/Irritation. Very toxic to aquatic life with long-lasting effects. | Based on SDS for similar PROTAC compounds.[3] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Standard practice for cytotoxic and potent research chemicals to ensure complete destruction.[1][2] |
| Spill Cleanup Absorbent | Inert material (e.g., vermiculite (B1170534), sand, or diatomite). | To safely absorb spills without reacting with the compound.[2] |
| Decontamination Solution | 70% ethanol (B145695) or other appropriate solvent, followed by soap and water. | To effectively clean surfaces and equipment that have come into contact with the compound.[2] |
Experimental Workflow for Waste Management
The following diagram illustrates the standard workflow for the safe handling and disposal of waste generated from experiments involving this compound.
Caption: Workflow for handling and disposal of PROTAC waste.
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and associated waste.
1. Waste Segregation at the Source:
-
Establish dedicated, clearly labeled hazardous waste containers in the immediate area where the compound is being used.
-
Do not mix PROTAC waste with other chemical waste streams unless compatibility has been confirmed by your institution's EHS department.[2]
2. Solid Waste Disposal:
-
Items: This category includes all disposable materials that have come into contact with the PROTAC, such as gloves, weighing paper, pipette tips, vials, and contaminated bench paper.
-
Procedure: Collect all solid waste in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."[2]
3. Liquid Waste Disposal:
-
Items: This includes unused stock solutions, contaminated cell culture media, and the initial solvent rinses from decontaminating glassware.
-
Procedure: Collect all liquid waste in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or coated glass bottle). The container must be labeled "Hazardous Chemical Waste," with the full chemical name and approximate concentration.[3] Never dispose of this liquid waste down the drain.[3]
4. Decontamination of Reusable Equipment:
-
Procedure: All non-disposable glassware and equipment should be decontaminated promptly after use.
-
Rinse the equipment with a suitable solvent (e.g., ethanol) to solubilize the compound. This rinseate must be collected as hazardous liquid waste.
-
Follow the solvent rinse with a thorough washing with soap and water.
-
Wipe down all work surfaces (fume hood, benchtop) with an appropriate solvent and then clean with soap and water. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.[2]
5. Spill Management:
-
Procedure: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection if the spill involves a solid.
-
For liquid spills, cover and absorb with an inert material like vermiculite or sand.[2]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a HEPA-filtered vacuum if available.
-
Collect all cleanup materials in a sealed container and dispose of it as hazardous solid waste.[1]
6. Final Disposal Logistics:
-
Storage: Securely close all waste containers and store them in your laboratory's designated Satellite Accumulation Area (SAA).
-
Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Ensure all paperwork and manifests are completed as required.
The proper management and disposal of potent compounds like this compound are critical components of a safe and responsible research environment. By following these guidelines, laboratories can minimize risks to personnel and prevent environmental contamination.
References
Personal protective equipment for handling PROTAC BRD9-binding moiety 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PROTAC BRD9-binding moiety 5. As a selective BRD9 binder with antiproliferative activity against cancer cells, this compound requires careful management to ensure laboratory safety and prevent exposure.[1][2][3][4] The following procedures are based on best practices for handling potent chemical compounds in a research setting.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The required level of protection varies depending on the specific handling task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | N/A |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[5] Flame-resistant lab coats are recommended when working with flammable materials.[6][7]
Emergency First-Aid Procedures
In the event of exposure, immediate action is critical. The following table summarizes first-aid measures based on a safety data sheet for a similar PROTAC BRD9 degrader.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[8] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Operational and Disposal Plan
A clear and structured plan for handling and disposal is vital to prevent contamination and ensure environmental safety.[5]
Handling Workflow Diagram
Caption: Workflow for the safe handling of potent chemical compounds.[5]
Experimental Protocols
Safe Handling Protocol
-
Preparation :
-
Handling :
-
Always wear the appropriate PPE as outlined in the table above.[5]
-
Avoid direct contact with skin and eyes.[8]
-
When weighing the solid form of the compound, perform this task within a fume hood and use a disposable weigh boat.[5]
-
When preparing solutions, add the solvent to the compound slowly to prevent splashing.[5]
-
Conduct all manipulations of the compound within the designated handling area.[5]
-
Avoid the formation of dust and aerosols.[8]
-
-
Decontamination :
Disposal Protocol
-
Waste Segregation :
-
Segregate chemical waste based on compatibility. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[9]
-
-
Container Selection and Labeling :
-
Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste material.[9]
-
Ensure waste containers are clearly labeled with their contents.
-
-
Disposal Method :
-
Discharge into the environment must be avoided.[8]
-
Follow your institution's specific guidelines for the disposal of potent chemical waste. High-temperature incineration is often the recommended method for many pharmaceutical compounds.[5]
-
Empty containers should be thoroughly decontaminated before disposal. Obliterate or remove all labels from the empty container before it is discarded.[5]
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. targetmol.com [targetmol.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
